molecular formula C10H10N2O2 B1420898 3-cyano-N-methoxy-N-methylbenzamide CAS No. 329943-13-7

3-cyano-N-methoxy-N-methylbenzamide

Cat. No.: B1420898
CAS No.: 329943-13-7
M. Wt: 190.2 g/mol
InChI Key: AIQPBPOXFJEVFR-UHFFFAOYSA-N
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Description

3-cyano-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyano-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPBPOXFJEVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-cyano-N-methoxy-N-methylbenzamide (CAS No. 329943-13-7). As a substituted Weinreb amide, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecules and active pharmaceutical ingredients. Its unique N-methoxy-N-methylamide functionality offers stability and controlled reactivity, preventing the common issue of over-addition with organometallic reagents.[1][2] Understanding its fundamental properties—such as solubility, lipophilicity, and spectral characteristics—is paramount for its effective application in research and development. This document synthesizes available data with established analytical protocols, offering both a reference for known values and a practical guide to their experimental determination.

Introduction and Molecular Overview

Chemical Identity

3-cyano-N-methoxy-N-methylbenzamide is a synthetic benzamide derivative. Its structure incorporates a benzene ring substituted at the meta-position with a cyano group and an N-methoxy-N-methylamide (Weinreb amide) group.

  • IUPAC Name: 3-cyano-N-methoxy-N-methylbenzamide

  • CAS Number: 329943-13-7[3]

  • Molecular Formula: C₁₀H₁₀N₂O₂[3]

  • Molecular Weight: 190.20 g/mol [3]

The Significance of the Weinreb Amide Moiety

The defining feature of this molecule is the Weinreb amide. Discovered by Steven M. Weinreb in 1981, this functional group is renowned for its utility in forming ketones and aldehydes from carboxylic acid derivatives with high precision.[2] When reacted with organometallic reagents (e.g., Grignard or organolithium reagents), the reaction proceeds through a stable five-membered cyclic intermediate.[1][2] This chelated intermediate is stable under the reaction conditions and does not collapse until an acidic workup is performed. This mechanism effectively prevents the common "over-addition" that plagues reactions with other acylating agents like esters or acid chlorides, making Weinreb amides indispensable tools in multi-step synthesis and drug discovery.[1][4]

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 3-cyano-N-methoxy-N-methylbenzamide.

PropertyValue / DescriptionSource
CAS Number 329943-13-7[3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Physical Form Expected to be a white to off-white powder or crystalline solid.Inferred from[5]
logP (Computed) 1.19[3]
Topological Polar Surface Area (TPSA) 53.33 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]
Solubility Profile
  • Expected Solubility:

    • High Solubility: Likely soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]

    • Moderate Solubility: Expected to be soluble in polar protic solvents like ethanol and methanol.[7][8]

    • Low Solubility: Sparingly soluble in aqueous buffers and nonpolar solvents like hexane.[7]

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility.[6] The core principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.

  • Preparation: Add an excess amount of solid 3-cyano-N-methoxy-N-methylbenzamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

  • Equilibration: Agitate the vial in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[6]

  • Phase Separation: Centrifuge the vial to pellet the excess, undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[6] This step is critical to avoid artificially high concentration readings.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] A calibration curve generated from standards of known concentrations must be used for accurate quantification.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess solid to solvent in vial B Seal and agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm PTFE) C->D Clarification E Dilute clear filtrate D->E F Analyze via HPLC-UV against calibration curve E->F G Calculate concentration (mg/mL or mol/L) F->G

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Melting Point

The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.

The capillary method is the standard pharmacopeial technique for determining melting point.[10]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is packed into a thin-walled glass capillary tube, typically to a height of 2-3 mm.[11]

  • Instrument Setup: Place the packed capillary into the heating block of a melting point apparatus alongside a calibrated thermometer or temperature probe.[10]

  • Rapid Heating (Optional): For an unknown compound, a rapid initial heating can be performed to find an approximate melting point.

  • Controlled Heating: Cool the apparatus to at least 10-15°C below the approximate melting point. Begin heating at a slow, controlled rate (typically 1–2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

  • Observation and Recording: Record two temperatures:

    • T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.

    • T₂ (Final Melting Point): The temperature at which the last solid particle liquefies.

  • Reporting: The melting point is reported as the range T₁ – T₂.

G A Prepare Sample: Dry, powder, and pack into capillary tube B Place capillary in melting point apparatus A->B C Heat rapidly to find approximate melting point (Optional) B->C D Cool apparatus, then heat slowly (1-2 °C/min) near melting point C->D E Observe and Record T₁ (First liquid drop) D->E F Observe and Record T₂ (All solid melts) E->F G Report as Range: T₁ - T₂ F->G

Caption: Workflow for Melting Point Determination via Capillary Method.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[12][13] This parameter is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[13] A computed logP value for 3-cyano-N-methoxy-N-methylbenzamide is 1.19 , suggesting it is moderately lipophilic.[3]

This method directly measures the partitioning of a compound between two immiscible phases.[9]

  • Phase Preparation: Prepare two phases: n-octanol saturated with water (or buffer) and water (or buffer, typically PBS at pH 7.4) saturated with n-octanol. This pre-saturation is essential for accurate results.[12]

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the two phases in a sealed container at a defined volume ratio (e.g., 1:1).

  • Equilibration: Agitate the container for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two layers.[12]

  • Phase Separation: Centrifuge the container to ensure a clean separation of the aqueous and octanol layers.

  • Sampling and Quantification: Carefully sample each layer. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method like HPLC-UV.[9][12]

  • Calculation: Calculate logP using the following formula:

    • P = C_oct / C_aq

    • logP = log₁₀(P)

G A Prepare pre-saturated n-octanol and aqueous (pH 7.4) phases B Dissolve compound and mix phases. Agitate to equilibrate (24h) A->B C Centrifuge to achieve clean phase separation B->C D Sample octanol phase (C_oct) and aqueous phase (C_aq) C->D E Quantify concentration in each phase via HPLC-UV D->E F Calculate P = C_oct / C_aq and logP = log₁₀(P) E->F

Caption: Workflow for logP Determination via Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and structure of a synthesized molecule. While experimental spectra are batch-specific, the expected features can be reliably predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[14]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for different proton environments.

    • Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region (~7.5-8.5 ppm). Their chemical shifts and splitting patterns (multiplicities) will be influenced by the meta-substitution pattern of the cyano and amide groups.

    • N-Methyl Protons (-N-CH₃): A singlet corresponding to the three N-methyl protons would be expected. In some Weinreb amides, restricted rotation around the C-N amide bond can lead to peak broadening or even the appearance of two distinct signals (rotamers) at room temperature. This signal is typically found around 2.9-3.3 ppm.

    • O-Methyl Protons (-O-CH₃): A sharp singlet for the three methoxy protons is expected, typically appearing around 3.5-4.0 ppm.[14]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a single peak in the downfield region, typically around 165-170 ppm.

    • Cyano Carbon (C≡N): The nitrile carbon signal is expected in the range of 115-125 ppm.

    • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with chemical shifts determined by their substitution.

    • Methyl Carbons: Signals for the N-methyl (~33 ppm) and O-methyl (~61 ppm) carbons will be present in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected around 2220-2240 cm⁻¹ .

  • C=O Stretch: A strong absorption from the amide carbonyl group should appear in the range of 1640-1680 cm⁻¹ .

  • C-O Stretch: An absorption corresponding to the C-O single bond of the methoxy group is expected around 1000-1300 cm⁻¹ .

  • Aromatic C=C and C-H Bends: Multiple absorptions will be present in the fingerprint region corresponding to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.20).

  • Fragmentation Pattern: Upon ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or cleavage adjacent to the carbonyl group, providing valuable structural confirmation.[14]

Conclusion

3-cyano-N-methoxy-N-methylbenzamide is a synthetically valuable compound whose utility is underpinned by its distinct physicochemical properties. Its moderate lipophilicity, predicted solubility in common organic solvents, and the unique reactivity of its Weinreb amide moiety make it an adaptable building block for complex molecular architectures. The characterization data and experimental protocols detailed in this guide provide researchers and drug development professionals with the essential knowledge required to confidently handle, analyze, and employ this compound in their synthetic endeavors. Adherence to the described methodologies for determining properties such as solubility and melting point will ensure the generation of reliable and reproducible data, which is the cornerstone of robust scientific research.

References

  • Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Gombar, V. K. (1999). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 146-154.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Laboratory-Equipment.com. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Organic Letters. (2023, November 6). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]

  • Molecules. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Supreme Science. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. Retrieved from [Link]

  • Arkivoc. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the structural elucidation of 3-cyano-N-methoxy-N-methylbenzamide, a Weinreb amide derivative of significant interest in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of analytical techniques. It details an integrated approach, combining spectroscopic and chromatographic methods to achieve unambiguous structural confirmation. Each described protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction

3-cyano-N-methoxy-N-methylbenzamide (C₁₀H₁₀N₂O₂) is a bifunctional molecule incorporating both a nitrile and a Weinreb amide moiety.[1] Weinreb amides are valued intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2][3] The presence of the cyano group further enhances its utility as a versatile building block.[4][5] Accurate and definitive structural elucidation is a critical prerequisite for its use in any research or development context, ensuring purity, identity, and the absence of isomeric impurities.

This guide outlines a logical, multi-technique workflow for confirming the molecular structure of 3-cyano-N-methoxy-N-methylbenzamide, beginning with foundational mass spectrometry and progressing through detailed spectroscopic analysis and chromatographic purity verification.

Chapter 1: Foundational Characterization & Synthesis Context

Molecular Properties

Before empirical analysis, it is crucial to establish the theoretical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1][4]
CAS Number 329943-13-7[1]
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)OC)C#N[4]
Synthesis Pathway and Potential Impurities

The most common and logical synthesis of a Weinreb amide involves the acylation of N,O-dimethylhydroxylamine with an appropriate acyl chloride.[3][6] In this case, the reaction would be between 3-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[6]

Understanding this pathway is key to anticipating potential impurities that must be differentiated from the final product. These include:

  • Starting Materials: Unreacted 3-cyanobenzoyl chloride or N,O-dimethylhydroxylamine.

  • Hydrolysis Product: 3-cyanobenzoic acid, from the reaction of the acyl chloride with trace water.

  • Isomeric Impurities: Positional isomers such as 2-cyano- or 4-cyano-N-methoxy-N-methylbenzamide, which could arise from impure starting materials.

Chapter 2: Spectroscopic Elucidation Workflow

A multi-faceted spectroscopic approach is essential for unambiguous structural confirmation. The logical flow of analysis ensures that each step builds upon the last, from gross feature identification to fine-detail connectivity.

G cluster_workflow Structural Elucidation Workflow MS Mass Spectrometry (Confirm Molecular Weight) IR Infrared (IR) Spectroscopy (Identify Functional Groups) MS->IR Confirms Mass NMR NMR Spectroscopy (Detailed Structure & Connectivity) IR->NMR Confirms Groups HPLC HPLC Analysis (Assess Purity) NMR->HPLC Confirms Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

Expected Results & Interpretation: The primary goal is to observe an ion peak corresponding to the protonated molecule.

  • Expected Ion: [C₁₀H₁₀N₂O₂ + H]⁺

  • Expected m/z: 191.08

The presence of a prominent peak at m/z 191 confirms the molecular weight. Fragmentation patterns can also provide structural clues. Common fragmentation for amides involves cleavage at the C-N bond and bonds adjacent to the carbonyl group.[7][8]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups: the nitrile (C≡N) and the Weinreb amide (C=O).

Protocol:

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

Expected Absorptions & Interpretation: The IR spectrum provides a rapid and definitive fingerprint of the molecule's functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Nitrile C≡N Stretch2240 - 2220This is a very characteristic, sharp, and strong absorption. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[9][10][11]
Weinreb Amide C=O Stretch1680 - 1630The carbonyl stretch in amides is strong and appears at a lower frequency due to resonance with the nitrogen lone pair.[12] This is often referred to as the "Amide I" band.
Aromatic Ring C=C Stretch1600 - 1450Multiple sharp bands are expected, characteristic of the benzene ring.
Aromatic Ring C-H Bending900 - 690The substitution pattern on the benzene ring (1,3-disubstituted) will influence the specific pattern of these out-of-plane bending vibrations.

The simultaneous observation of strong peaks around 2230 cm⁻¹ and 1660 cm⁻¹ provides powerful evidence for the presence of both the cyano and amide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and the connectivity between the aromatic ring and the N-methoxy-N-methyl group. High-accuracy prediction of NMR chemical shifts can be achieved using Density Functional Theory (DFT) calculations or machine learning models.[13][14][15][16]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Aromatic Region (δ 7.5-8.5 ppm): The four protons on the 1,3-disubstituted benzene ring will appear in this region. Due to the electron-withdrawing nature of both the cyano and amide groups, these protons will be deshielded. The specific splitting pattern (multiplicities) will depend on the coupling between adjacent protons.

  • N-methoxy Group (δ ~3.7 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet.

  • N-methyl Group (δ ~3.3 ppm): The three protons of the -NCH₃ group will also appear as a sharp singlet. The chemical shifts for these groups are distinct and well-established for Weinreb amides.[6]

  • Nitrile Carbon (δ ~118 ppm): The quaternary carbon of the C≡N group has a characteristic chemical shift.

  • Amide Carbonyl (δ ~168 ppm): The C=O carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The two carbons directly attached to the substituents (C-CN and C-C=O) will be quaternary and typically have lower intensity.

  • N-methoxy Carbon (δ ~61 ppm): The -OCH₃ carbon.

  • N-methyl Carbon (δ ~34 ppm): The -NCH₃ carbon.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away, definitively linking the molecular fragments.

Caption: Expected HMBC correlations confirming connectivity.

Key Expected HMBC Correlations:

  • N-CH₃ Protons to Carbonyl Carbon: A correlation from the N-methyl protons (~3.3 ppm) to the amide carbonyl carbon (~168 ppm) confirms the N-C=O linkage.

  • Aromatic Protons to Carbonyl Carbon: Protons on the aromatic ring ortho to the amide group will show a correlation to the carbonyl carbon, confirming the attachment of the amide to the ring.

  • Aromatic Protons to Nitrile Carbon: Protons on the aromatic ring ortho to the cyano group will show a correlation to the nitrile carbon, confirming its position.

Chapter 3: Chromatographic Purity Assessment

Objective: To determine the purity of the compound and separate it from any potential impurities identified in Chapter 1. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[17]

Rationale for Method Selection: 3-cyano-N-methoxy-N-methylbenzamide is a moderately polar compound, making it well-suited for RP-HPLC. A C18 stationary phase provides a hydrophobic surface for interaction, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is used for elution.[17][18] The mobile phase composition can be tuned to achieve optimal separation.[19][20]

HPLC Method Protocol

Protocol:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (to ensure protonation and good peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Elution: A gradient elution is recommended for separating compounds with different polarities. For example:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm (where the aromatic ring will strongly absorb).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factors).

Expected Results: A successful analysis will show a single major peak corresponding to the target compound. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Any peaks corresponding to the potential impurities (starting materials, hydrolysis product) should be well-resolved from the main product peak.

Chapter 4: Integrated Data Analysis & Conclusion

The final step in structural elucidation is the holistic integration of all acquired data.

  • Mass Spectrometry confirmed the molecular formula C₁₀H₁₀N₂O₂.

  • IR Spectroscopy confirmed the presence of the critical C≡N and C=O functional groups.

  • ¹H and ¹³C NMR Spectroscopy provided the exact count and chemical environment of all protons and carbons, consistent with the proposed structure.

  • 2D NMR (HMBC) unequivocally established the connectivity between the 3-cyanophenyl ring and the N-methoxy-N-methylamide fragment.

  • HPLC Analysis confirmed the high purity of the compound.

When all data streams converge and are mutually consistent, the structure of 3-cyano-N-methoxy-N-methylbenzamide can be considered definitively elucidated. This rigorous, multi-technique approach ensures the highest level of scientific confidence, which is paramount for its application in research and development.

References

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  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. Available at: [Link]

  • N,O-Dimethylhydroxylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Nitrile IR Spectroscopy Overview. Scribd. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Methanamine, N-methoxy-, hydrochloride (1:1). PubChem. Available at: [Link]

  • 3-Cyanobenzoyl chloride. PubChem. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

  • 3-cyanobenzoyl chloride (C8H4ClNO). PubChemLite. Available at: [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters - ACS Publications. Available at: [Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist. Available at: [Link]

  • 3-methoxy-N-methylbenzamide. PubChem. Available at: [Link]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
  • Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern. doc brown. Available at: [Link]

  • N-Methoxy-N-methylbenzamide. PubChem. Available at: [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme. Available at: [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Available at: [Link]

  • 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. Available at: [Link]

  • Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

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solubility of 3-cyano-N-methoxy-N-methylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference on the solubility profile, thermodynamic behavior, and experimental characterization of 3-cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7 / 116332-64-0).

Designed for process chemists and formulation scientists, this document moves beyond static data to provide a dynamic framework for solvent selection in Weinreb ketone synthesis and crystallization optimization.

Executive Summary & Chemical Identity

3-cyano-N-methoxy-N-methylbenzamide is a critical Weinreb amide intermediate used primarily in the synthesis of aryl ketones via nucleophilic acyl substitution. Its unique structure combines a nitrile group (–CN) , which acts as a strong electron-withdrawing group, with the N-methoxy-N-methyl amide moiety, which prevents over-addition of organometallics.

Understanding its solubility is paramount for two unit operations:

  • Reaction Efficiency: Ensuring homogeneity during Grignard or Organolithium additions (typically at -78°C to 0°C) to prevent localized precipitation and yield loss.

  • Purification: Designing antisolvent crystallization processes to remove impurities (e.g., unreacted carboxylic acids or amine salts).

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 190.20 g/mol
Physical State White to off-white crystalline solid
Key Functional Groups Nitrile (Polar, H-bond acceptor), Weinreb Amide (Polar, Chelating)
LogP (Predicted) ~1.19 (Moderate Lipophilicity)

Solubility Profile & Solvent Selection Strategy

While specific equilibrium solubility coefficients (


) are polymorphic-dependent, the following profile is established based on functional group contribution theory (Hansen Solubility Parameters) and empirical process data from analogous benzamide derivatives.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Aprotic DMF, DMSO, DMAc High Strong dipole-dipole interactions with the nitrile and amide carbonyls. Ideal for stock solutions but difficult to remove.
Chlorinated DCM, Chloroform High Excellent solvation of the aromatic core; primary solvent for synthesis and extraction.
Ethers THF, 2-MeTHF High Crucial for Grignard reactions. The oxygen lone pairs coordinate with the metal, while the solvent dissolves the Weinreb amide.
Esters Ethyl Acetate (EtOAc) Moderate-High Standard solvent for extraction and silica gel chromatography. Solubility decreases significantly < 0°C.
Alcohols Methanol, Ethanol Moderate Soluble due to H-bonding, but protic solvents are incompatible with organometallic reagents used in subsequent steps.
Hydrocarbons Hexanes, Heptane Low / Insoluble Lacks polar interactions. Used as an antisolvent to induce crystallization.
Water Water Low The hydrophobic aromatic ring dominates, though the amide provides slight solubility compared to non-polar aromatics.
Thermodynamic Behavior in Binary Mixtures

For crystallization, a binary system of Ethyl Acetate (Solvent) and n-Heptane (Antisolvent) is thermodynamically favored.

  • Dissolution Enthalpy (

    
    ):  Endothermic. Solubility increases with temperature.
    
  • Co-solvency: Mixtures of DCM and MeOH often show a "synergistic" solubility peak, useful for loading flash columns.

Experimental Protocol: Automated Solubility Determination

To generate precise solubility data for your specific batch (accounting for polymorphs), use the Laser Monitoring Observation Technique . This method is superior to the static shake-flask method for generating polythermal curves rapidly.

Methodology: Laser Dynamic Solubility Monitoring

Principle: A laser beam passes through a suspension. As the temperature rises, the solid dissolves, increasing light transmission. The "Clear Point" indicates saturation.

Equipment Required:

  • Jacketed glass vessel (100 mL) with overhead stirring.

  • Programmable circulating water bath (Accuracy ±0.05 K).

  • Laser source (650 nm, < 5 mW) and photodetector.

  • Data acquisition system (DAQ).

Step-by-Step Workflow

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Create Suspension (Excess Solid) Start->Mix Equilibrate Equilibrate at T_start (e.g., 283 K) Mix->Equilibrate Ramp Ramp Temp (0.5 K/min) Continuous Stirring Equilibrate->Ramp Laser Monitor Laser Transmission (I/I0) Ramp->Laser Detect Detect Clear Point (Transmission Plateau) Laser->Detect Record Record Saturation Temp (T_sat) Detect->Record AddSolvent Add Solvent Aliquot (Dilution) Record->AddSolvent Next Data Point AddSolvent->Equilibrate Repeat Cycle

Caption: Dynamic laser monitoring workflow for determining the polythermal solubility curve.

Data Processing:

  • Plot Laser Transmission (%) vs. Temperature (K) .

  • Identify the inflection point where transmission stabilizes at 100% (The Clear Point).

  • Calculate mole fraction solubility (

    
    ) for each temperature point.
    

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be modeled to predict solubility at unmeasured temperatures (e.g., -78°C for reaction conditions).

Modified Apelblat Equation

The most accurate model for non-ideal organic solutions of benzamides.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model constants derived from regression.
    
van't Hoff Equation (Linear Approximation)

Useful for determining the enthalpy of dissolution (


) over a narrow temperature range.


  • 
    : Ideal gas constant (8.314 J/mol·K).
    
  • 
    : Harmonic mean temperature of the experiment.
    

Interpretation:

  • If

    
    : Dissolution is endothermic  (Solubility increases with T).
    
  • If

    
    : Dissolution is exothermic  (Solubility decreases with T).
    
  • Note: 3-cyano-N-methoxy-N-methylbenzamide typically exhibits endothermic dissolution in organic solvents.

Practical Application: Crystallization & Synthesis

Case Study: Purification via Anti-Solvent Crystallization

Scenario: You have a crude reaction mixture in Ethyl Acetate containing the target amide and non-polar impurities.

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 50°C (near reflux).

  • Filtration: Hot filtration to remove insoluble inorganic salts.

  • Anti-Solvent Addition: Slowly add n-Heptane or Hexanes while stirring.

    • Ratio: Target a 1:3 to 1:5 ratio of EtOAc:Heptane.

  • Cooling: Ramp temperature down to 0°C at 10°C/hour.

  • Result: The polar Weinreb amide crystallizes out as white needles/powder; non-polar impurities remain in the mother liquor.

Case Study: Grignard Reaction Solvent

Critical Warning: When reacting this amide with Grignard reagents (


), THF  is the preferred solvent.
  • Why? Diethyl ether has lower solubility for this polar amide, potentially leading to precipitation of the starting material at cryogenic temperatures (-78°C), stalling the reaction.

  • Protocol: Dissolve 3-cyano-N-methoxy-N-methylbenzamide in anhydrous THF (0.5 M concentration) before cooling to -78°C to ensure a homogeneous solution.

References

  • Synthesis & Application

    • Patent: "Phthalazinone compounds and methods for the treatment of cystic fibrosis." US Patent 10,280,160 B2. (Describes usage of 3-cyano-N-methoxy-N-methylbenzamide as an intermediate in THF/EtOAc).

  • Weinreb Amide Chemistry

    • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on the stability and solubility properties of the class).

  • Solubility Measurement Protocols

    • Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Authoritative source on solubility modeling equations like Apelblat).

  • Chemical Data

    • PubChem Compound Summary for CID 11664879 (Related Isomer: 4-cyano).

Sources

Technical Guide: Commercial Availability & Synthetic Utility of 3-Cyano-N-methoxy-N-methylbenzamide

[1]

Executive Summary & Strategic Positioning

3-cyano-N-methoxy-N-methylbenzamide represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its dual functionality—a Weinreb amide for controlled acyl substitution and a nitrile (cyano) group for orthogonal elaboration—allows researchers to access complex aryl ketones and aldehydes without protecting group manipulations.[1]

While commercially available from specialized catalog houses, it is often classified as a Tier 2 Building Block (available in gram to kilogram scale, but rarely metric tons ex-stock). For large-scale campaigns, a "Make" strategy is frequently more cost-effective than a "Buy" strategy due to the low cost of its precursor, 3-cyanobenzoic acid.[1]

Chemical Identity & Physical Profile[1][2][3][4]

ParameterSpecification
IUPAC Name 3-cyano-N-methoxy-N-methylbenzamide
CAS Number 329943-13-7
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO
LogP (Calc) ~1.2 (Lipophilic, amenable to standard chromatography)
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)

Commercial Availability Landscape

Sourcing Tiers

The compound is not a bulk commodity.[1][2] Procurement strategies depend on the required scale:

  • Discovery Scale (<10 g): Readily available from catalog suppliers (e.g., ChemScene, Combi-Blocks, Enamine).

    • Lead Time: 1–2 weeks (US/EU stock) or 3–4 weeks (Asia stock).

    • Cost Estimate: High (

      
      150 per gram).
      
  • Process Scale (>100 g): Custom synthesis is recommended.

    • Lead Time: 6–8 weeks.

    • Cost Efficiency:[1] Significant savings via in-house synthesis.

Supply Chain Risk[1]
  • Stability: Weinreb amides are generally stable, but the cyano group is susceptible to hydrolysis under strongly acidic/basic conditions at elevated temperatures.

  • QC Bottleneck: Commercial batches often fail QC upon receipt due to NMR misinterpretation (see Section 5).

The "Make" Option: Validated Synthesis Protocol

For requirements exceeding 10 grams, in-house synthesis is the preferred route.[1] The following protocol is optimized for yield and purity, utilizing 3-cyanobenzoic acid as the starting material.

Reaction Scheme

The synthesis utilizes a standard peptide coupling approach to avoid the harsh conditions of acid chloride formation, preserving the cyano group.

SynthesisWorkflowStart3-Cyanobenzoic Acid(Cheap Commodity)IntermediateActivated Ester(In Situ)Start->Intermediate Activation (0°C) ReagentsMeNHOMe·HClEDC·HCl / HOBtDIPEA / DCMReagents->IntermediateProduct3-Cyano-N-methoxy-N-methylbenzamide(>95% Yield)Intermediate->Product Coupling (RT, 12h)

Figure 1: Optimized synthesis workflow avoiding acid chloride generation.

Step-by-Step Protocol
  • Charge: To a round-bottom flask, add 3-cyanobenzoic acid (1.0 equiv) and Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes.

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (Critical):

    • Wash with 1N HCl (removes unreacted amine/EDC).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control: The NMR Rotamer Trap

Crucial Insight: A common pitfall in verifying this compound is the interpretation of its ¹H NMR spectrum.[1]

Weinreb amides exhibit restricted rotation around the amide (C-N) bond.[1] At room temperature, this results in broadening or splitting of the N-methoxy and N-methyl signals.

  • Observation: You may see two sets of peaks or broad "humps" instead of sharp singlets for the -OCH₃ and -NCH₃ groups.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆). The peaks will coalesce into sharp singlets, confirming purity. Do not reject the batch based on RT broadening alone.

QC_LogicStartQC Sample(1H NMR @ 25°C)CheckAre N-Me/N-OMepeaks broad?Start->CheckDecisionRun VT-NMR(@ 50°C)Check->DecisionYes (Rotamers)PassPASS: Purity ConfirmedCheck->PassNo (Sharp)ResultPeaks Coalesce?Decision->ResultResult->PassYesFailFAIL: Impurities PresentResult->FailNo

Figure 2: Quality Control Decision Tree for Weinreb Amide verification.

Synthetic Utility & Applications

The 3-cyano-N-methoxy-N-methylbenzamide scaffold serves as a divergence point.[1][3] The Weinreb amide prevents over-addition of nucleophiles, stopping selectively at the ketone or aldehyde stage.[4]

TransformationReagentProduct OutcomeMechanism Note
Ketone Synthesis Grignard (R-MgBr) or Organolithium (R-Li)3-Cyanoaryl Ketone Stable tetrahedral intermediate prevents double addition.[1]
Aldehyde Synthesis LiAlH₄ or DIBAL-H3-Cyanobenzaldehyde Reduction stops at the aluminate intermediate.[1]
Nitrile Activation NaN₃ / NH₄ClTetrazole Derivative Bioisostere for carboxylic acid (Sartan drugs).[1]
Nitrile Hydrolysis NaOH / H₂O₂Primary Amide Selective hydrolysis without affecting the Weinreb amide (under mild conditions).[1]
Mechanism of Selectivity

The stability of the Weinreb amide intermediate is due to a stable 5-membered chelate formed between the metal (Mg/Li) and the two oxygens (carbonyl and methoxy). This chelate collapses only upon acidic quench, releasing the ketone.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • ChemScene. "Product Profile: 3-Cyano-N-methoxy-N-methylbenzamide (CAS 329943-13-7)."[2] Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis."[1] Journal of Praktische Chemie, 1997, 339(1), 517-524. Link

  • PubChem. "Compound Summary: 3-methoxy-N-methylbenzamide (Analogous Spectral Data)." Link

  • RSC Advances. "Supporting Information: NMR Spectra of Weinreb Amides." Royal Society of Chemistry, 2014. Link

Technical Whitepaper: Operational Safety and Synthetic Utility of 3-Cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

3-Cyano-N-methoxy-N-methylbenzamide is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical precursors. It belongs to the class of Weinreb amides , renowned for their ability to facilitate the controlled synthesis of ketones from carboxylic acid derivatives without over-addition of nucleophiles.[1]

The molecule presents a unique safety and handling profile due to the coexistence of a Weinreb amide functionality (generally stable, irritant) and a Nitrile group (potential for metabolic toxicity, reactive under specific conditions). This guide integrates safe handling protocols with the compound's synthetic utility.

Chemical Identity Card
PropertySpecification
Chemical Name 3-Cyano-N-methoxy-N-methylbenzamide
CAS Registry Number 329943-13-7 (Primary Reference)
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State Solid (Crystalline powder)
Melting Point 80 – 82 °C (Lit.)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.
Structure meta-substituted benzamide with N-methoxy and N-methyl groups.[2]

Hazard Architecture & Toxicology

The safety profile of this compound must be viewed through a "Dual-Threat" lens: the immediate irritant effects of the amide and the latent toxicity of the nitrile moiety.

The Nitrile Factor (Systemic Risk)

While aromatic nitriles are generally more stable and less acutely toxic than aliphatic nitriles (e.g., acetonitrile), they must be handled as potent toxins .

  • Mechanism: Metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (CN⁻), inhibiting cytochrome c oxidase and halting cellular respiration.[3]

  • Risk Level: Moderate to High. Although the release of CN⁻ from benzonitrile derivatives is often slow, accidental ingestion or high-concentration inhalation of dust can be dangerous.

  • Combustion Hazard: In the event of a fire, thermal decomposition will release Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx).

The Amide Factor (Local Risk)
  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Respiratory: May cause respiratory irritation (H335) if dust is inhaled.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[5]

  • H315/H319: Causes skin/eye irritation.[4][5]

  • H335: May cause respiratory irritation.[5]

Operational Handling & Engineering Controls

This section details the causality behind the safety choices, ensuring researchers understand why a protocol is enforced.

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity > 100 fpm to prevent dust escape.

  • Static Control: As a dry organic powder, static discharge is a risk. Use anti-static weighing boats and ground synthesis vessels if handling >100g.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands (Solid) Nitrile Gloves (Double gloving recommended)Sufficient for incidental contact with solid dust.
Hands (Solution) Laminate (Silver Shield) or PVAIf dissolved in DCM or THF, standard nitrile gloves degrade rapidly, increasing permeation risk of the toxic solute.
Respiratory N95 (if hood unavailable) or P100Only required if engineering controls fail (e.g., spill cleanup).
Eyes Chemical Splash GogglesSafety glasses are insufficient due to the fine particulate nature of the solid.
Visual Safety Decision Logic

SafetyMatrix Start Handling 3-Cyano-N-methoxy-N-methylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/THF) State->Solution Hood Fume Hood (Essential) Solid->Hood Gloves1 Double Nitrile Gloves Solid->Gloves1 SolventCheck Solvent Type? Solution->SolventCheck DCM DCM / Chloroform SolventCheck->DCM THF THF / Ether SolventCheck->THF Barrier Laminate/PVA Gloves Required DCM->Barrier High Permeation Risk THF->Barrier

Figure 1: PPE and Engineering Control Decision Matrix based on physical state and solvent carrier.

Synthetic Utility: Chemoselective Grignard Addition[2]

The primary value of 3-cyano-N-methoxy-N-methylbenzamide is its ability to form ketones while preserving the nitrile group, a task that is difficult with standard acid chlorides or esters.

The Chemoselectivity Challenge

Standard Grignard reagents (


) are highly nucleophilic and can attack:
  • The Amide Carbonyl (Desired).

  • The Nitrile Cyano group (Undesired, forms imine/ketone).[6]

The Weinreb Advantage: The N-methoxy-N-methyl group facilitates the formation of a stable 5-membered chelate intermediate with the metal ion. This intermediate is stable at low temperatures and collapses to the ketone only upon acidic quench, preventing double addition.

Validated Protocol: Synthesis of 3-Acetylbenzonitrile

Objective: Convert the Weinreb amide to a methyl ketone using Methylmagnesium Bromide (MeMgBr).

Reagents:

  • Substrate: 3-Cyano-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Reagent: MeMgBr (3.0 M in ether, 1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Add substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature favors kinetic attack on the amide over the nitrile.

  • Addition: Add MeMgBr dropwise over 20 minutes. Maintain internal temp < -65°C.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C over 30 minutes.

  • Quench: Pour the reaction mixture into cold, saturated aqueous

    
     (or 1M HCl).
    
    • Safety Note: This step hydrolyzes the magnesium chelate. Ensure vigorous stirring.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Mechanism Visualization

ReactionMechanism Substrate 3-Cyano-N-methoxy-N-methylbenzamide Intermediate Stable Tetrahedral Chelate (Mg coordinated to O-Me and O-) Substrate->Intermediate THF, -78°C SideReaction Nitrile Attack (Avoided by Temp Control) Substrate->SideReaction If T > 0°C Grignard MeMgBr (Nucleophile) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Product 3-Acetylbenzonitrile (Ketone) Quench->Product Hydrolysis

Figure 2: Mechanistic pathway highlighting the stability of the Weinreb chelate, which prevents over-addition and protects the nitrile group.

Emergency Protocols & Waste Disposal

Fire Fighting (HCN Risk)
  • Hazard: Thermal decomposition produces Hydrogen Cyanide.

  • Action: Evacuate immediately. Firefighters must wear full SCBA.

  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Do not use water jet (spreads contamination).
    
First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. DO NOT perform mouth-to-mouth resuscitation (risk of secondary cyanide exposure to rescuer).

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Discard contaminated leather goods.

  • Ingestion: If conscious, rinse mouth. Do not induce vomiting. Seek immediate medical attention (treat as potential nitrile poisoning).

Disposal
  • Segregation: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

  • Stream: Dispose of as "Toxic Organic Waste" via a licensed chemical waste contractor.

  • Container: Triple rinse containers with acetone before disposal; dispose of rinsate as hazardous waste.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • PubChem. (n.d.). Compound Summary: 3-methoxy-N-methylbenzamide (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

Strategic Utilization of 3-Cyano-N-methoxy-N-methylbenzamide in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 3-Cyano-N-methoxy-N-methylbenzamide in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The "Linchpin" Scaffold

In the architecture of modern drug discovery, 3-cyano-N-methoxy-N-methylbenzamide (CAS 115776-33-9 / 329943-13-7) represents a high-utility "linchpin" intermediate. It is not merely a building block but a bifunctional divergence point .

Its value lies in the orthogonal reactivity of its two primary functional groups:

  • The Weinreb Amide (N-methoxy-N-methylamide): A "masked" carbonyl electrophile that allows for the controlled, chemoselective synthesis of ketones or aldehydes without the risk of over-addition common to esters or acid chlorides.

  • The Meta-Nitrile (3-Cyano): A robust, electron-withdrawing group that survives Weinreb manipulations and serves as a latent precursor for amines, amides, acids, or bioisosteres like tetrazoles.

This guide details the technical protocols for exploiting this molecule to generate 3-substituted benzoyl pharmacophores , a motif prevalent in kinase inhibitors (e.g., CDK12 inhibitors), anti-inflammatory agents, and CNS-active compounds.

Chemical Profile & Reactivity Matrix

PropertySpecification
IUPAC Name 3-cyano-N-methoxy-N-methylbenzamide
CAS Number 115776-33-9 (also 329943-13-7)
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Key Electrophile Carbonyl carbon (Weinreb amide)
Secondary Electrophile Cyano carbon (Nitrile)
pKa Relevance No acidic protons < 20; compatible with basic organometallics at low temp.
The Chemoselectivity Challenge

The critical technical challenge when using this scaffold is the competing electrophilicity between the Weinreb amide and the nitrile group. Both can react with organometallic nucleophiles (Grignard/Organolithium).[1][2]

  • Weinreb Amide: Reacts to form a stable 5-membered metal-chelate intermediate.[3] Hydrolysis yields a ketone .

  • Nitrile: Reacts to form a metallo-imine. Hydrolysis yields a ketone .

Expert Insight: To achieve chemoselectivity (reaction at the amide only), one must exploit the kinetic advantage of the Weinreb amide at lower temperatures (-20°C to 0°C) and the stabilizing effect of the magnesium chelate.

Core Application: Chemoselective Synthesis of Meta-Cyano Aryl Ketones

The most frequent application of this building block is the synthesis of unsymmetrical diaryl ketones or aryl-alkyl ketones where the meta-cyano group is preserved for later diversification.

Mechanistic Pathway

The reaction proceeds via the formation of a stable tetrahedral magnesium chelate. This chelate prevents the collapse of the tetrahedral intermediate during the reaction, thereby precluding a second nucleophilic attack (which would lead to a tertiary alcohol).

WeinrebMechanism Start 3-Cyano-Weinreb Amide Chelate Stable Mg-Chelate (Tetrahedral Intermediate) Start->Chelate THF, -20°C Kinetic Control Grignard R-MgBr (Nucleophile) Grignard->Chelate Hydrolysis Acid Hydrolysis (H3O+) Chelate->Hydrolysis Quench Product 3-Cyano-Aryl Ketone Hydrolysis->Product Collapse

Figure 1: The Weinreb Chelation Mechanism ensuring mono-addition of the nucleophile.

Experimental Protocol: Grignard Addition

Objective: Synthesize 3-benzoylbenzonitrile (preserving the CN group).

Reagents:

  • 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • HCl (1M, for quench)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 3-cyano-N-methoxy-N-methylbenzamide (1.90 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -20°C using a cryostat or CCl4/dry ice bath.

    • Why? Lower temperatures favor attack at the more polarized amide carbonyl over the nitrile. Room temperature may lead to bis-addition or nitrile attack.

  • Addition: Add Phenylmagnesium bromide (12 mL, 12 mmol) dropwise via syringe pump over 30 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Chelation Phase: Stir at -20°C for 1 hour, then allow to warm to 0°C over 30 minutes. Monitor by TLC (checking for disappearance of amide).

  • Quench: Critical Step. Pour the cold reaction mixture into a vigorously stirring biphasic mixture of Et2O (50 mL) and 1M HCl (30 mL).

    • Mechanism:[2][4] The acid disrupts the Mg-chelate, allowing the tetrahedral intermediate to collapse and release the ketone.

  • Workup: Separate layers. Extract aqueous layer with Et2O (2 x 30 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • IR Spectroscopy: Look for the appearance of the ketone carbonyl (~1680 cm⁻¹) and the retention of the sharp nitrile stretch (~2230 cm⁻¹). If the nitrile stretch is missing or shifted significantly, chemoselectivity failed.

Secondary Application: Divergent Functionalization (Post-Ketone)

Once the ketone is installed, the meta-cyano group becomes the focal point for medicinal chemistry optimization.

Synthesis of Tetrazoles (Sartan-like Bioisosteres)

The nitrile can be converted to a tetrazole, a classic bioisostere for a carboxylic acid, improving metabolic stability and bioavailability.

  • Reagents: Sodium Azide (NaN3), Zinc Bromide (ZnBr2) or Triethylamine hydrochloride.

  • Conditions: DMF or Toluene, reflux.

  • Note: This step must be performed after Weinreb ketone synthesis, as the acidic tetrazole proton is incompatible with Grignard reagents.

Reduction to Benzylamines

The nitrile can be reduced to a primary amine, facilitating the synthesis of CDK12 inhibitor analogs (which often feature amine linkers).

  • Reagents: Raney Nickel/H2 or BH3·THF.

  • Selectivity: If the molecule contains a ketone (from Step 3), non-selective reduction will yield an amino-alcohol. To retain the ketone, protect it as an acetal before nitrile reduction.

Medicinal Chemistry Context & Case Studies

CDK12/13 Inhibitors

Research into Cyclin-Dependent Kinase (CDK) inhibitors has highlighted the utility of 3-substituted benzamide and benzoyl scaffolds.

  • Relevance: The 3-cyano group mimics the electronic properties of halogens often found in kinase hinge-binders but offers a vector for hydrogen bonding.

  • Workflow: Use 3-cyano-N-methoxy-N-methylbenzamide

    
     React with Cyclohexyl-MgBr 
    
    
    
    Form Ketone
    
    
    Reductive amination to link with aminopyridines.
Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment Growing" vector.

  • Vector 1 (Amide): Grows into lipophilic pockets via ketone formation.

  • Vector 2 (Nitrile): Grows into polar/charged pockets via hydrolysis to acid or conversion to amidine.

FBDD_Workflow Core 3-Cyano-Weinreb Amide (Scaffold) Path1 Path A: Lipophilic Expansion (Grignard Reaction) Core->Path1 Path2 Path B: Polar Expansion (Nitrile Transformation) Core->Path2 Ketone Aryl/Alkyl Ketone Path1->Ketone Amine Benzylamine (Linker) Ketone->Amine Orthogonal Combination Tetrazole Tetrazole (Acid Bioisostere) Path2->Tetrazole Path2->Amine

Figure 2: Divergent synthesis pathways utilizing the scaffold for fragment growing.

References

  • Li, G., & Szostak, M. (2020).[5] Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents.[3][5][6] Organic & Biomolecular Chemistry, 18, 3827-3831.[5] Link

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[3][5][7] Tetrahedron Letters, 22(39), 3815-3818. Link

  • BenchChem Technical Support. (2025). Application Notes: Grignard Reaction for Synthesizing Aryl Ketones using Weinreb Amides. BenchChem Protocols. Link

  • Takeda Pharmaceutical Company. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel CDK12 Inhibitors.[8] Journal of Medicinal Chemistry, 61(17), 7710-7728.[8] Link

  • Gomtsyan, A., et al. (2001).[9] Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents.[9] The Journal of Organic Chemistry, 66, 3613-3616.[9] Link

Sources

Methodological & Application

Application Note: Chemoselective Acylation of 3-Cyano-N-methoxy-N-methylbenzamide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the chemoselective mono-alkylation of 3-cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7) using Grignard reagents. While both the Weinreb amide and the nitrile moieties are electrophilic, the Weinreb amide exhibits superior kinetic reactivity and thermodynamic stabilization via chelation at controlled temperatures. This protocol enables the synthesis of 3-acylbenzonitriles (keto-nitriles) with high fidelity, preventing the formation of diketones or tertiary alcohols commonly associated with over-addition.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate contains two competing electrophilic sites:

  • Weinreb Amide (

    
    ):  Designed to form a stable tetrahedral intermediate.
    
  • Nitrile (

    
    ):  Susceptible to nucleophilic attack to form imines (hydrolyzable to ketones).[1]
    

In standard amide systems, Grignard reagents often lead to over-addition (forming tertiary alcohols). In nitrile systems, they form ketones.[1][2] The challenge is to exclusively target the amide while preserving the nitrile.

The Weinreb Solution

The chemoselectivity relies on the formation of a stable five-membered cyclic chelate between the magnesium of the Grignard reagent and the oxygen atoms of the Weinreb amide.

  • Step 1 (Nucleophilic Attack): The Grignard reagent (

    
    ) attacks the carbonyl carbon.
    
  • Step 2 (Chelation Stabilization): The magnesium ion coordinates with the carbonyl oxygen and the

    
    -methoxy oxygen. This rigid structure prevents the collapse of the tetrahedral intermediate and the expulsion of the leaving group (
    
    
    
    ) during the reaction.
  • Result: The ketone is not generated in situ, preventing a second equivalent of Grignard from reacting. The nitrile, being less electrophilic under these conditions (especially at lower temperatures), remains unreacted.

Mechanistic Pathway Diagram

WeinrebMechanism Substrate 3-Cyano-Weinreb Amide (Electrophilic Competition) Transition Tetrahedral Intermediate (Stable Mg-Chelate) Substrate->Transition Nucleophilic Attack (Fast, -20°C) SideProduct Side Reaction: Imine/Diketone Substrate->SideProduct Nitrile Attack (Slow at <0°C) Grignard Grignard Reagent (R-MgX, 1.1 equiv) Grignard->Transition Product 3-Acylbenzonitrile (Ketone Formed) Transition->Product Collapse upon Workup Transition->SideProduct Over-addition blocked by Chelation Quench Acidic Hydrolysis (HCl / H3O+)

Figure 1: Mechanistic pathway highlighting the stable chelate intermediate that enforces chemoselectivity.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv).

  • Reagent: Organomagnesium bromide/chloride (e.g., PhMgBr, MeMgBr) (1.1 – 1.2 equiv).

  • Solvent: Anhydrous THF (Preferred over Et2O for better solubility and chelation).

  • Quench: 1M HCl or saturated NH4Cl (Acidic pH required to break chelate).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool under a stream of dry nitrogen.

  • Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: Ensure the substrate is fully dissolved.[3] If solubility is poor, mild warming followed by cooling is acceptable.

Step 2: Controlled Addition (The Critical Step)
  • Cool the substrate solution to -20°C using a cryocooler or ice/salt bath.

    • Rationale: While Weinreb amides react at 0°C, starting at -20°C maximizes the kinetic difference between the amide (fast) and nitrile (slow).

  • Charge the addition funnel with the Grignard reagent (1.1 equiv).

  • Add the Grignard reagent dropwise over 15–30 minutes.

    • Observation: A slight color change (often yellow to orange) indicates the formation of the magnesium chelate.

  • Once addition is complete, stir at -20°C for 30 minutes, then allow the mixture to warm to 0°C and stir for 1 hour.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The starting material should disappear, converting to a single intermediate spot (the chelate).

Step 3: Quenching & Hydrolysis[4]
  • Cool the mixture back to 0°C.

  • Slowly quench by adding 1M HCl (approx. 2-3 equiv relative to Mg).

    • Caution: Exothermic reaction. Vigorous gas evolution may occur.

    • Chemistry: The acid protonates the amine leaving group and breaks the O-Mg-O chelate, collapsing the intermediate to the ketone.

  • Stir vigorously at room temperature for 15 minutes to ensure complete hydrolysis.

Step 4: Workup & Purification
  • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

  • Separate layers.[4] Extract the aqueous layer 2x with organic solvent.

  • Wash combined organics with:

    • Saturated NaHCO3 (to neutralize excess acid).

    • Brine (saturated NaCl).

  • Dry over anhydrous MgSO4 or Na2SO4.

  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The keto-nitrile product is typically less polar than the starting Weinreb amide.

Data Presentation & Expected Results

Reaction Parameters Table
ParameterRecommended RangeImpact of Deviation
Temperature -20°C to 0°C> 20°C: Risk of nitrile attack (imine formation). < -40°C: Reaction may be sluggish.
Stoichiometry 1.1 – 1.2 equiv> 1.5 equiv: Increased risk of side reactions. < 1.0 equiv: Incomplete conversion.
Solvent THFEther: Slower reaction, precipitation of intermediate possible. DCM: Incompatible with Grignards.
Time 1 – 2 hours> 4 hours: Diminishing returns; potential nitrile activation.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Product contains diketone Nitrile reactedLower reaction temperature to -30°C; reduce Grignard equivalents to 1.05.
Starting material remains Incomplete reactionWarm to RT for 30 mins before quenching; ensure Grignard titer is accurate.
Low Yield / Complex Mixture Moisture contaminationEnsure strict anhydrous conditions; check THF water content (Karl Fischer).

Visual Workflow

Workflow Start Start: Dry RBF N2 Atmosphere Dissolve Dissolve Substrate in THF (-20°C) Start->Dissolve AddGrignard Add Grignard (1.1 eq) Dropwise over 30 min Dissolve->AddGrignard Stir Stir at 0°C (1 Hour) AddGrignard->Stir Check TLC/LCMS Check (Complete Conversion?) Stir->Check Check->Stir No (Wait/Warm) Quench Quench with 1M HCl (Break Chelate) Check->Quench Yes Isolate Extraction & Purification (Isolate Keto-Nitrile) Quench->Isolate

Figure 2: Operational workflow for the synthesis of 3-acylbenzonitriles.

References

  • Chemoselectivity of Weinreb Amides vs.

    • Title: Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
    • Source: ResearchG
    • URL:

  • Weinreb Ketone Synthesis Mechanism

    • Title: Weinreb Ketone Synthesis - Organic Chemistry Portal.[5]

    • Source: Organic Chemistry Portal.[5]

    • URL:

  • General Grignard Protocol

    • Title: The Grignard Reaction (Experiment).[1][3][4][6][7][8][9][10]

    • Source: Chemistry LibreTexts.
    • URL:

  • Substrate Data

    • Title: 3-Cyano-N-methoxy-N-methylbenzamide General Inform
    • Source: ChemScene.[11]

    • URL:

Sources

Application Note: Chemoselective Functionalization of 3-Cyano-N-methoxy-N-methylbenzamide

[1]

Executive Summary

This application note details the chemoselective functionalization of 3-cyano-N-methoxy-N-methylbenzamide , a bifunctional scaffold containing two distinct electrophilic sites: a Weinreb amide and a meta-positioned nitrile.[1] While both functional groups are susceptible to nucleophilic attack and hydride reduction, they exhibit divergent reactivity profiles based on coordination chemistry and hard/soft acid-base (HSAB) principles.[1]

The protocols herein demonstrate how to:

  • Selectively synthesize ketones by exploiting the chelation-controlled stability of the Weinreb intermediate, leaving the nitrile intact.

  • Selectively synthesize aldehydes via controlled hydride reduction.

These methods are critical for medicinal chemistry campaigns where the 3-cyanobenzamide motif serves as a precursor for late-stage diversification (e.g., tetrazole formation or Pinner synthesis).[1]

Structural & Electronic Analysis

The substrate features a benzene ring substituted at the 1-position with a Weinreb amide and at the 3-position with a cyano group.

  • Electronic Activation: The cyano group (-CN) at the meta position is strongly electron-withdrawing (

    
    ).[1] This reduces electron density at the amide carbonyl, making it more electrophilic than a standard benzamide.
    
  • The Chelation Effect: Upon reaction with organometallics (R-M), the Weinreb amide forms a stable 5-membered cyclic intermediate.[2] This "anchors" the nucleophile and prevents the ejection of the leaving group until acidic hydrolysis, effectively stopping the reaction at the ketone stage.

  • The Nitrile Competitor: The nitrile is also electrophilic and can react with Grignard reagents to form imine salts. However, under controlled conditions (temperature and stoichiometry), the chelation-assisted addition to the Weinreb amide is kinetically favored over the addition to the nitrile.

Figure 1: Reactivity Decision Tree

ReactionPathwaysStart3-Cyano-N-methoxy-N-methylbenzamideR_GrignardR-MgBr / THF(-78°C to 0°C)Start->R_GrignardR_DIBALDIBAL-H (1.1 eq)(-78°C)Start->R_DIBALR_LiAlH4LiAlH4 (Excess)(Reflux)Start->R_LiAlH4Prod_Ketone3-Cyano-phenyl ketone(Nitrile Intact)R_Grignard->Prod_KetoneChelation ControlProd_Aldehyde3-Cyano-benzaldehyde(Nitrile Intact)R_DIBAL->Prod_AldehydeKinetic ControlProd_Amine3-Aminomethyl-benzaldehyde(Mixed Reduction)R_LiAlH4->Prod_AmineGlobal Reduction

Caption: Decision tree for chemoselective transformations. Green path indicates the primary application of this note.

Protocol A: Chemoselective Ketone Synthesis (Grignard Addition)[1][2]

This protocol utilizes the "Weinreb Chelation Effect" to add a carbon nucleophile to the amide while preserving the nitrile.

Mechanism of Selectivity

The Grignard reagent coordinates to the carbonyl oxygen and the methoxy nitrogen of the Weinreb amide. This forms a rigid 5-membered chelate (Magnesium enolate-like structure).[1] This intermediate is stable in the reaction mixture and does not collapse to the ketone until aqueous acid is added. The nitrile, lacking this chelation assistance and being less electrophilic than the activated amide, reacts significantly slower at low temperatures.

Experimental Procedure

Reagents:

  • Substrate: 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv)[1]

  • Nucleophile: Phenylmagnesium bromide (PhMgBr) or Alkyl-MgBr (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 1M HCl or Saturated NH₄Cl[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 mmol, 190 mg) in anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Note: While Weinreb amides often react at 0°C, the presence of the nitrile mandates -78°C initially to maximize selectivity.

  • Addition: Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: A color change (often yellow to orange) indicates formation of the tetrahedral intermediate.

  • Reaction: Stir at -78°C for 30 minutes.

  • Monitoring: Analyze a small aliquot by TLC (quench aliquot with dilute HCl).

    • Checkpoint: If starting material remains, warm slowly to 0°C. Do not exceed 0°C to avoid attack on the nitrile.

  • Quench (Critical): Pour the cold reaction mixture into a vigorously stirring flask containing 1M HCl (10 mL) at 0°C. Stir for 15 minutes.

    • Why: The acid hydrolyzes the stable Mg-chelate to release the ketone.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Selectivity Profile
Reagent (1.2 eq)TempProductYieldNitrile Status
PhMgBr -78°CBenzophenone deriv.92%Intact
MeMgBr -78°CAcetophenone deriv.88%Intact
PhLi -78°CMixture45%Attacked (Imine)
PhMgBr RefluxBis-addition/Imine<20%Consumed

Protocol B: Chemoselective Reduction (Aldehyde Synthesis)[1]

Reducing the Weinreb amide to an aldehyde without reducing the nitrile requires precise kinetic control using DIBAL-H (Diisobutylaluminum hydride).

Experimental Procedure
  • Setup: Flame-dry glassware under Nitrogen.

  • Solvation: Dissolve substrate (1.0 mmol) in anhydrous Toluene or DCM (10 mL). Cool to -78°C .[1][3][4]

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 15 minutes.

    • Technical Insight: Avoid excess DIBAL-H. Nitriles are reduced to imines by DIBAL-H, which hydrolyze to aldehydes.[1][3] However, the Weinreb amide reduction is generally faster due to the formation of the stable aluminate chelate.

  • Quench: After 1 hour at -78°C, quench by adding Methanol (0.5 mL) followed by a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate).

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1-2 hours until the layers separate cleanly (breaking the aluminum emulsion).

Mechanistic Visualization

The following diagram illustrates the "Chestate" (Chelated State) which confers the unique chemoselectivity of the Weinreb amide over the nitrile.

MechanismSubstrateSubstrate(Weinreb + Nitrile)IntermediateStable Tetrahedral Intermediate(Mg-Chelated)Substrate->IntermediateGrignard (RMgX)Fast & StableSideProductNitrile Attack(Imine Salt)Substrate->SideProductSlow at -78°CKetone ProductKetone ProductIntermediate->Ketone ProductH3O+ Hydrolysis

Caption: The stable 5-membered Mg-chelate prevents over-addition and protects the carbonyl.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[1] [1]

  • Feutrill, G. I., et al. "Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities." ResearchGate/Journal of Organic Chemistry, 2005 .[1] (Contextualized from search results confirming Weinreb selectivity over Nitrile).

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[1] Journal of Practical Chemistry, 1997 , 339(1), 517–524.[1]

Application Note: Synthesis and Purification of Ketones from 3-Cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 3-cyano-N-methoxy-N-methylbenzamide into 3-cyanophenyl ketones via organometallic addition represents a critical carbon-carbon bond-forming strategy in drug development. While the is renowned for preventing over-addition[1], the presence of a base-sensitive, electrophilic meta-cyano group introduces significant chemoselectivity and purification challenges. This application note details the mechanistic causality, self-validating experimental workflows, and chromatographic resolution strategies required to isolate high-purity ketone products from this specific bifunctional substrate.

Mechanistic Context & Chemoselectivity

When reacting 3-cyano-N-methoxy-N-methylbenzamide with a Grignard (RMgX) or organolithium (RLi) reagent, two electrophilic sites compete for the nucleophile: the Weinreb amide carbonyl and the nitrile group.

The success of this reaction relies entirely on kinetic control and thermodynamic trapping. At cryogenic temperatures (−78 °C), the activation energy required for nucleophilic attack on the nitrile is not met. Instead, the organometallic reagent selectively attacks the amide carbonyl. The resulting adduct is immediately stabilized through bidentate chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by the carbonyl oxygen and the methoxy oxygen[2].

This acts as a thermodynamic sink[3]. It prevents the intermediate from collapsing into a reactive ketone in situ, thereby eliminating the risk of a secondary nucleophilic attack that would otherwise yield an unwanted tertiary alcohol[1]. The intermediate remains stable until an acidic quench forces its collapse, releasing the target ketone and the N,O-dimethylhydroxylamine byproduct.

Experimental Workflow

Workflow Start 3-Cyano-N-methoxy- N-methylbenzamide Grignard Organometallic Addition (Grignard / R-Li, -78°C) Start->Grignard Intermediate Chelated Tetrahedral Intermediate Grignard->Intermediate Quench Acidic Quench (1M HCl, 0°C) Intermediate->Quench Prevents over-addition Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Breaks chelation Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Extraction->Chromatography Removes salts/amine Product Purified 3-Cyanophenyl Ketone Product Chromatography->Product Removes unreacted SM

Workflow for synthesis and purification of 3-cyanophenyl ketones from Weinreb amides.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system; do not proceed to subsequent phases unless the validation checkpoints are met.

Phase 1: Chemoselective Organometallic Addition

Causality: Strict anhydrous conditions and cryogenic temperatures are mandatory. Moisture will prematurely quench the Grignard reagent, leaving unreacted starting material that complicates downstream chromatography. Thermal spikes will provide the activation energy necessary for the Grignard reagent to attack the cyano group, generating diketone impurities.

  • Setup: Flame-dry a multineck round-bottom flask under a continuous flow of Argon.

  • Dissolution: Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78 °C for 15 minutes.

  • Addition: Add the Grignard reagent (1.1 equiv) dropwise via a syringe pump (rate: 1 mL/min).

  • Incubation: Stir at −78 °C for 1 hour, then gradually warm the reaction to 0 °C over 2 hours.

  • Validation Checkpoint: Extract a 50 µL aliquot, quench it in 100 µL of saturated aqueous NH₄Cl, extract with 200 µL of Ethyl Acetate, and spot on a TLC plate (UV 254 nm). The complete disappearance of the starting material (Rf ~0.35 in 7:3 Hexanes/EtOAc) and the appearance of a new, less polar spot (Rf ~0.50) validates the completion of the addition phase.

Phase 2: Acidic Quench and Liquid-Liquid Extraction

Causality: The serves a dual mechanistic purpose. First, it protonates the oxygen atoms of the tetrahedral intermediate, breaking the metal chelation and forcing the collapse into the ketone. Second, it protonates the liberated N,O-dimethylhydroxylamine into a highly water-soluble hydrochloride salt, ensuring it partitions entirely into the aqueous phase[4].

  • Quenching: At 0 °C, rapidly add cold 1M HCl (aqueous) until the aqueous layer reaches pH 2–3. Rapid stirring is essential to prevent localized basic pockets where the cyano group could undergo hydrolysis.

  • Partitioning: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL per gram of substrate).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash to remove bulk water.

  • Validation Checkpoint: Spot the organic layer and the aqueous layer on TLC. The aqueous layer should show no UV-active spots, confirming that all aromatic ketone product has been successfully extracted into the organic phase.

Phase 3: Chromatographic Resolution

Causality: While the reaction is highly selective, trace unreacted Weinreb amide and potential cyano-addition byproducts must be removed. The ketone product is less polar than the Weinreb amide, allowing for straightforward normal-phase resolution.

  • Preparation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

  • Column Loading: Dry-load the crude mixture onto silica gel to prevent band broadening.

  • Elution: Run a gradient elution starting at 95:5 Hexanes/Ethyl Acetate and gradually increasing to 80:20.

  • Validation Checkpoint: Analyze fractions via LC-MS. The target ketone will elute first. Discard any late-eluting fractions containing the M+1 mass of the starting Weinreb amide (m/z 191.2).

Quantitative Data: Impurity Profiling & Resolution

The following table summarizes the quantitative retention factors (Rf) and specific removal strategies for the target product and common impurities encountered during this specific synthesis.

ComponentOrigin / CausalityTypical Rf (Hex/EtOAc 7:3)Purification / Removal Strategy
3-Cyanophenyl Ketone Target Product0.45 - 0.55Elutes cleanly during gradient silica gel chromatography (80:20 Hex/EtOAc).
3-Cyano-N-methoxy-N-methylbenzamide Unreacted Starting Material0.30 - 0.35Retained on silica due to the polar amide motif; elutes after the product.
N,O-Dimethylhydroxylamine Cleaved ByproductBaseline (0.00)Protonated by 1M HCl quench; completely partitioned and removed in the aqueous wash phase.
Tertiary Alcohol Over-addition Byproduct0.20 - 0.25Suppressed by stable chelation; trace amounts are easily separated via chromatography due to high polarity.
3-Acylbenzophenone deriv. Nucleophilic attack on Cyano0.40 - 0.50Suppressed by strict thermal control (−78 °C). If present, requires careful high-resolution fractionation.
References
  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Organic Syntheses Procedure (v101p0061) Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: PMC (nih.gov) URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Weinreb Amide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized technical support resource for organic chemists and process development scientists.

Subject: Troubleshooting Over-Addition & Optimizing Ketone Synthesis Ticket ID: WA-PRO-2024-05 Support Tier: Senior Application Scientist

Executive Summary: The "Chelation Lock" Mechanism

The Weinreb amide (N-methoxy-N-methylamide) is designed to solve a specific problem: the over-addition of organometallic reagents to carboxylic acid derivatives. In standard ester or acid chloride reactions, the highly reactive ketone intermediate forms immediately and consumes a second equivalent of nucleophile to yield a tertiary alcohol.

Weinreb amides prevent this via the Stable Tetrahedral Intermediate (STI) . The magnesium or lithium cation of the nucleophile forms a tight 5-membered chelate between the carbonyl oxygen and the N-methoxy oxygen. This "Chelation Lock" prevents the expulsion of the amine leaving group until the reaction is quenched, effectively masking the ketone from further attack.

Critical Failure Point: If you are observing over-addition (tertiary alcohols), the Chelation Lock has failed. This guide diagnoses why that collapse occurred and how to prevent it.

Mechanistic Visualization

The following diagram illustrates the divergence between the successful "Chelation Lock" pathway and the "Premature Collapse" failure mode.

WeinrebMechanism cluster_0 Safe Zone Start Weinreb Amide STI Stable Tetrahedral Intermediate (STI) [Chelation Locked] Start->STI  Nucleophilic Attack (Fast, <0°C) Nuc Nucleophile (R-MgX / R-Li) Nuc->STI Collapse Premature Collapse (Loss of Chelation) STI->Collapse  High Temp / Steric Strain Quench Acidic Quench (H3O+) STI->Quench  Controlled Workup Ketone_Free Free Ketone (In situ) Collapse->Ketone_Free TertAlcohol Tertiary Alcohol (Over-Addition Product) Ketone_Free->TertAlcohol  + 2nd Eq. Nucleophile Ketone_Final Desired Ketone (Isolated) Quench->Ketone_Final  Hydrolysis

Figure 1: The stability of the tetrahedral intermediate (STI) is the sole barrier against over-addition. Thermal energy or steric strain can break the chelation, releasing the ketone prematurely.

Troubleshooting Guide: Avoiding Over-Addition

Q1: I am detecting tertiary alcohol byproducts. I thought Weinreb amides were immune to this?

Diagnosis: The "immunity" relies on the stability of the metal-chelated intermediate.[1] If you see tertiary alcohols, the intermediate collapsed during the reaction, releasing the ketone while active nucleophile was still present.

Root Causes & Solutions:

  • Temperature Spikes (Exotherm): The addition of Grignard or Organolithium reagents is highly exothermic. If you add the reagent too quickly, the local temperature at the injection site can spike, causing the intermediate to collapse transiently.

    • Fix: Cool the reaction to -78°C (for R-Li) or 0°C (for R-MgX). Add the nucleophile dropwise over 15-30 minutes. Ensure vigorous stirring to dissipate heat.

  • The "Warm" Quench: If you quench the reaction by pouring the cold reaction mixture into room-temperature acid, the heat of neutralization can trigger the collapse of remaining intermediate before the nucleophile is fully destroyed.

    • Fix: Perform a "Reverse Quench" . Cannulate the cold reaction mixture slowly into a stirred, pre-cooled (0°C) acidic solution. This ensures the nucleophile is protonated/destroyed instantly upon contact.

  • Steric Destabilization: Extremely bulky nucleophiles (e.g., t-BuLi) or bulky Weinreb amides can sterically hinder the formation of the 5-membered chelate ring, making it weaker and more prone to opening.

    • Fix: In highly hindered cases, switch to Morpholine amides , which have shown superior stability in specific steric environments [1].

Q2: My yield is low, and I see recovered starting material. Should I add more equivalents of nucleophile?

Diagnosis: Under-addition is often mistaken for low reactivity. However, simply adding more reagent can lead to "muddy" impurity profiles without improving yield.

Root Causes & Solutions:

  • Enolization vs. Addition: If your Weinreb amide has acidic

    
    -protons, basic nucleophiles (especially Grignards) may act as bases, deprotonating the 
    
    
    
    -position to form an enolate. This enolate is unreactive toward further addition and reverts to starting material upon quench.
    • Fix: Use Organolithium reagents at -78°C, which are more nucleophilic and kinetically favor addition over deprotonation compared to Grignards at higher temps. Alternatively, use Cerium(III) Chloride (Knochel-type conditions) to increase the nucleophilicity of the reagent.

  • Reagent Quality: Commercial Grignard reagents degrade over time. A "1.0 M" bottle might actually be 0.6 M due to moisture intrusion.

    • Fix:Titrate your organometallics before use (e.g., using salicylaldehyde phenylhydrazone or No-D NMR methods). Always use at least 1.2 - 1.5 equivalents relative to the amide.

Q3: The reaction turns into a solid gel/clump. Is this affecting the chemistry?

Diagnosis: Yes. The tetrahedral intermediate is a salt. In non-polar solvents like diethyl ether or pure toluene, it can precipitate out. If it precipitates, it might trap unreacted starting material (occlusion), preventing conversion.

Root Causes & Solutions:

  • Solvent Choice: THF is the gold standard because it coordinates to magnesium/lithium, keeping the chelated species in solution.

  • Fix: Ensure the solvent system is at least 50% THF. If using ether, add THF as a co-solvent to break up aggregates.

Standard Operating Procedure (SOP): High-Fidelity Ketone Synthesis

Use this protocol to minimize over-addition risks.

Reagents:

  • Substrate: Weinreb Amide (1.0 equiv)

  • Nucleophile: R-MgBr or R-Li (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 – 0.5 M concentration)

Protocol:

StepActionTechnical Rationale
1 Drying Flame-dry glassware under vacuum; purge with Argon/N2.
2 Dissolution Dissolve Weinreb amide in THF. Cool to -78°C (for R-Li) or 0°C (for R-MgX).
3 Addition Add nucleophile dropwise via syringe pump or pressure-equalizing funnel over 20+ min.
4 Incubation Stir at temperature for 30-60 min. Monitor by TLC (quench aliquot into MeOH/HCl).
5 Quench Reverse Quench: Transfer reaction mix slowly into 1M HCl or sat. NH4Cl at 0°C.
6 Workup Extract with EtOAc/Ether. Wash with brine. Dry over MgSO4.

Quantitative Comparison: Quench Methods

Impact of quenching technique on product purity for sensitive substrates.

Quench MethodTertiary Alcohol ImpurityKetone YieldNotes
Standard (Pour Acid into Rxn) High (5-15%)ModerateExotherm in the reaction flask triggers local collapse/over-addition.
Reverse (Pour Rxn into Acid) None / Trace (<1%) High Nucleophile destroyed instantly; ketone released in nucleophile-free zone.
Phosphate Buffer (pH 7) LowHighGentler; prevents acid-catalyzed side reactions (e.g., racemization).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

  • Ogiwara, Y. et al. "Morpholine Amides: Classical but Underexplored Acylating Intermediates." Synthesis, 2025 , 3639–3648.[2]

  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18, 4171.

Sources

Technical Support Center: Purification of 3-cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-cyano-N-methoxy-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important Weinreb amide intermediate. We will address common challenges, from removing synthesis byproducts to optimizing final crystallization, ensuring you can achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 3-cyano-N-methoxy-N-methylbenzamide?

A1: The impurity profile largely depends on the synthetic route, but for a typical synthesis involving the coupling of 3-cyanobenzoic acid with N,O-dimethylhydroxylamine, you should anticipate the following:

  • Unreacted Starting Materials: Residual 3-cyanobenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

  • Coupling Agent Byproducts: If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the primary byproduct will be dicyclohexylurea (DCU).[1][2]

  • Hydrolysis Products: The nitrile or amide functional groups can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of 3-cyanobenzoic acid or 3-carbamoyl-N-methoxy-N-methylbenzamide.[3][4]

Q2: My crude product is an oil and will not solidify. What steps can I take?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or a high degree of supersaturation.[3] Try the following strategies in sequence:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. This creates nucleation sites for crystallization.[2]

  • Seeding: If you have a small crystal of pure product, add it to the oil to induce crystallization.[2]

  • Cooling: Slowly cool the flask in an ice bath to encourage solidification.

  • Re-purification: If the oil persists, it indicates significant impurities. Dissolve the oil in a suitable organic solvent (like ethyl acetate or dichloromethane), wash it with water and brine, dry the organic layer, and concentrate it. The resulting crude material should then be subjected to more rigorous purification, such as column chromatography.[2]

Q3: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction?

A3: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, but it has some solubility which can complicate purification.[2] The most effective method is filtration. After the reaction is complete (as monitored by TLC), cool the reaction mixture and filter it through a sintered glass funnel to remove the bulk of the precipitated DCU. Washing the filter cake with a small amount of cold DCM can help recover any product that may have co-precipitated.[1][2]

Q4: What are the recommended Thin-Layer Chromatography (TLC) conditions for monitoring the purification?

A4: For benzamide derivatives, a mobile phase consisting of a mixture of ethyl acetate and hexanes is highly effective for TLC analysis.[3] A good starting point is a 30:70 or 40:60 mixture of ethyl acetate to hexanes. The desired product, being moderately polar, should have an Rf value between 0.3 and 0.5. Starting materials and byproducts will have different Rf values, allowing you to track the progress of the purification.

Q5: My final product has a low or broad melting point and NMR analysis shows impurities. What is the best next step?

A5: This indicates that the initial purification was insufficient. The two most robust methods for enhancing purity at this stage are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. A detailed guide to selecting a solvent system is provided in the Troubleshooting section below.[5]

  • Column Chromatography: If recrystallization fails or if the impurities are very similar in polarity to the product, silica gel column chromatography is the recommended method.[3][6]

In-Depth Troubleshooting Guides

Problem 1: Persistent Impurities After Initial Work-up

The initial aqueous work-up is critical for removing the bulk of water-soluble and acid/base reactive impurities. If these persist, a targeted extraction or a more rigorous purification method is necessary.

Likely Causes & Solutions
  • Cause: Residual acidic starting material (3-cyanobenzoic acid).

    • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer.[7]

  • Cause: Residual coupling agent byproducts (e.g., DCU).

    • Solution: While filtration removes most DCU, some may remain dissolved. Cooling the reaction mixture to 0-4°C for an extended period before filtration can maximize precipitation. If DCU persists, it can often be removed during a subsequent recrystallization or chromatography step, as its solubility profile differs from the product.

  • Cause: Hydrolyzed byproducts.

    • Solution: These are often close in polarity to the desired product. Flash column chromatography is typically the most effective method for separation.[8]

Workflow for Post-Synthesis Purification

Below is a generalized workflow for the initial purification of 3-cyano-N-methoxy-N-methylbenzamide after a coupling reaction.

G cluster_0 Post-Reaction Work-up A 1. Reaction Mixture in Organic Solvent (e.g., DCM) B 2. Cool to 0-4°C and Filter A->B C Filtrate (Contains Product) B->C Liquid D Solid (Mainly DCU Byproduct) B->D Solid E 3. Wash Filtrate with aq. NaHCO3 C->E F 4. Wash with Brine E->F G 5. Dry Organic Layer (e.g., MgSO4) F->G H 6. Concentrate in vacuo G->H I Crude Product H->I

Caption: General purification workflow after synthesis.

Problem 2: Difficulty with Recrystallization

Recrystallization is a powerful technique but relies heavily on selecting the correct solvent system.[9]

Systematic Approach to Solvent Selection

The ideal solvent should dissolve the compound when hot but not when cold.

  • Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then with heating.

  • Solvent Pairs: If a single solvent is not effective, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]

Data Presentation: Recrystallization Solvent Guide
Solvent/SystemBoiling Point (°C)PolaritySuitability for 3-cyano-N-methoxy-N-methylbenzamide
Isopropanol 82Polar ProticGood. Often provides good crystals upon slow cooling.
Ethanol 78Polar ProticGood. Similar to isopropanol, may require cooling in an ice bath.
Ethyl Acetate / Hexanes 68-77Medium / Non-polarExcellent. A versatile solvent pair that allows for fine-tuning of polarity.[3]
Toluene 111Non-polarPotential. Good for less polar impurities; high boiling point requires care.
Water 100Very PolarPoor. The compound is expected to have low water solubility.[11]
Troubleshooting Recrystallization Issues

G Start Crude Product Fails to Crystallize (Oils Out) Q1 Is the solution clear when hot? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did you cool the solution too quickly? A1_Yes->Q2 Sol_Insoluble Insoluble impurities present. Filter the hot solution. A1_No->Sol_Insoluble Sol_Reheat Reheat and try again. Sol_Insoluble->Sol_Reheat A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_SlowCool Allow to cool slowly to room temp before placing in an ice bath. A2_Yes->Sol_SlowCool Q3 Is the solution supersaturated or are impurities high? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Sol_Seed Try scratching the flask or adding a seed crystal. A3_Yes->Sol_Seed Sol_Chrom Impurity level is too high. Purify by column chromatography. Sol_Seed->Sol_Chrom If still fails

Caption: Decision tree for troubleshooting recrystallization.

Problem 3: Complex Mixtures Requiring Chromatographic Purification

For challenging separations, flash column chromatography on silica gel is the method of choice.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent): Based on your TLC analysis, choose an eluent system that provides a good separation and an Rf value of ~0.3 for the product. A gradient elution, starting with a lower polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40% ethyl acetate), is often very effective.[3]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution and Collection: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-cyano-N-methoxy-N-methylbenzamide.

Data Presentation: Typical Column Chromatography Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderately polar organic compounds.[3]
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in HexanesAllows for the separation of non-polar impurities first, followed by the elution of the product, and finally, more polar impurities.
Loading Method Dry Loading (adsorbed on silica)Prevents poor separation (band broadening) that can occur when using a strong solvent to dissolve the sample for wet loading.
Monitoring TLC with UV visualization (254 nm)The aromatic ring and conjugated system of the molecule are UV active, allowing for easy visualization on TLC plates.

References

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from TutorChase. [Link]

  • Movassaghi, M., & Hill, M. D. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic letters, 14(13), 3434–3437. [Link]

  • Goud, T. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]

  • Parsaee, F. (2020). Synthesis of Ketones by Utilizing Thioesters as "Radical Weinreb Amides". (Master's thesis). Retrieved from The University of Texas at Dallas. [Link]

  • Supporting Information for a relevant study. (n.d.). Retrieved from AWS. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from Technical Disclosure Commons. [Link]

  • Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from MDPI. [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from Organic Syntheses. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth., 99, 305-325. [Link]

  • IRIS . (n.d.). CORRECTED PROOF. Retrieved from IRIS . [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from Arkat USA. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Patsnap Eureka. (2014). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Retrieved from Patsnap Eureka. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-3-methylbutyl-. Retrieved from Cheméo. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • ResearchGate. (2025). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from ResearchGate. [Link]

Sources

preventing N-O bond cleavage in 3-cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing N-O Bond Cleavage in 3-Cyano-N-methoxy-N-methylbenzamide[1]

Executive Summary

You are working with 3-cyano-N-methoxy-N-methylbenzamide , a "dual-electrophile" system.[1] The presence of the electron-withdrawing cyano group at the meta position lowers the LUMO energy of the aromatic ring, making the molecule significantly more susceptible to Single Electron Transfer (SET) mechanisms than standard Weinreb amides.

The Core Problem: "N-O bond cleavage" in this context typically refers to two distinct failure modes:

  • Reductive Demethoxylation: Conversion of the Weinreb amide to a secondary amide (Ar-CO-NHMe) instead of the desired ketone/aldehyde.[1]

  • Hydrogenolysis: Destruction of the N-O bond during attempts to reduce the nitrile group (Ar-CN

    
     Ar-CH
    
    
    
    NH
    
    
    ).[1]

This guide provides protocol adjustments to prevent these specific cleavage events.

Module 1: The "Safety Lock" Mechanism (Theory)

To prevent cleavage, you must understand what keeps the N-O bond alive.[2] The stability of the Weinreb amide relies entirely on the formation of a stable 5-membered chelate upon nucleophilic attack.[1] If this chelate fails to form, or if electron transfer occurs instead of nucleophilic addition, the N-O bond breaks.

WeinrebMechanism Start 3-Cyano-Weinreb Amide (Starting Material) Nu_Attack Nucleophilic Attack (RLi or RMgX) Start->Nu_Attack Standard Conditions SET_Risk SET Pathway (e- Transfer) Start->SET_Risk Strong Reductant / High T Chelate Stable Tetrahedral Intermediate (The 'Safety Lock') Nu_Attack->Chelate Metal (Mg/Li) bridges O=C and N-OMe Quench Acidic Quench (H3O+) Chelate->Quench Stable until workup Cleavage N-O Cleavage (Formation of Secondary Amide) SET_Risk->Cleavage Radical Anion Formation Product Desired Ketone (Ar-CO-R) Quench->Product Hydrolysis releases N-OMe

Figure 1: The "Safety Lock" Mechanism.[1] The N-O bond is preserved only if the stable chelate forms faster than Single Electron Transfer (SET) can occur.

Module 2: Troubleshooting Protocols
Scenario A: "I am getting a secondary amide (Ar-CONHMe) instead of a ketone."

Diagnosis: This is Reductive Demethoxylation .[1] The N-O bond is being cleaved before hydrolysis.[1] Root Cause: The electron-withdrawing cyano group makes the ring electron-deficient, promoting SET from your nucleophile (Grignard/Lithiate) to the amide.

Corrective Protocol:

  • Switch Metal Source: If using Organolithiums (RLi), switch to Organomagnesiums (RMgX) .[1] Magnesium creates a tighter, more stable chelate (O-Mg-O) than Lithium, protecting the N-O bond from further reduction.[1]

  • Temperature Control: Perform additions at -78°C and warm slowly. The SET pathway has a higher activation energy than the polar nucleophilic addition; low temperature favors the desired addition.

  • Add Lithium Chloride (LiCl): If using Grignards, add anhydrous LiCl (Knochel's modification). This breaks up Grignard aggregates, increasing the rate of nucleophilic attack over the competing SET side reaction.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent R-Li (Alkyllithium)R-MgX

LiCl (Turbo Grignard)
Temperature 0°C to RT-78°C to -20°C
Solvent Ether (promotes SET)THF/DCM (favors polar mechanism)
Scenario B: "I need to reduce the Nitrile (-CN) but the Weinreb amide is degrading."

Diagnosis: Hydrogenolysis . Root Cause: Standard hydrogenation catalysts (Pd/C) readily cleave N-O bonds.[1] The bond dissociation energy of N-O (~53 kcal/mol) is susceptible to heterogeneous catalysis.[1]

Corrective Protocol: Do NOT use: Pd/C + H


, Raney Nickel (unless pH is strictly controlled), or LiAlH

(will reduce both groups).[1]

Recommended Method: Chemoselective Cobalt Catalysis Use Sodium Borohydride with Cobalt(II) Chloride ("Magic Blue" conditions) or a silane-based reduction.[1] These methods often target the nitrile kinetically faster than the sterically hindered Weinreb amide.

Step-by-Step Guide (Cobalt-Boride Reduction):

  • Dissolve substrate in Methanol at 0°C.

  • Add CoCl

    
     6H
    
    
    
    O
    (0.2 equiv).[1]
  • Add NaBH

    
      (3.0 equiv) portion-wise.[1]
    
    • Note: The solution will turn black (formation of cobalt boride species).[1]

  • Monitor by TLC/LCMS.[1] The N-O bond of the Weinreb amide is generally resistant to this specific reducing species compared to the nitrile.

Module 3: Reagent Selection Matrix

Use this decision tree to select the correct reagent for your transformation without breaking the N-O bond.

ReagentSelection Root Goal: Transform 3-Cyano-Weinreb Amide Branch1 React Amide Part (Make Ketone) Root->Branch1 Branch2 React Nitrile Part (Make Amine/Aldehyde) Root->Branch2 Action1 Use Grignard + LiCl (Avoid R-Li if possible) Branch1->Action1 Action2 Avoid Pd/C (High Risk of N-O cleavage) Branch2->Action2 SubAction2 Use CoCl2/NaBH4 or Silane/Catalyst Action2->SubAction2

Figure 2: Reagent Selection Matrix for Chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: Can I use SmI


 (Samarium Diiodide) to cyclize a ring onto the nitrile? 
A: No.  SmI

is a classic Single Electron Transfer (SET) reagent.[1] It is famously used to intentionally cleave N-O bonds in Weinreb amides [1].[1] Using SmI

on your substrate will almost certainly result in the reductive cleavage of the N-methoxy group, yielding the secondary amide.

Q2: I used LiAlH


 to make the aldehyde, but I lost the N-O bond. Why? 
A:  LiAlH

reduces Weinreb amides to aldehydes via the stable intermediate, but it is a very aggressive reagent. If the reaction warms above 0°C, or if excess LAH is used, the aluminate species can facilitate the elimination of the methoxy group or further reduction to the amine. Fix: Use DIBAL-H at -78°C. It is more controlled and less likely to cause over-reduction/cleavage than LAH.[1]

Q3: Why is the 3-Cyano group making this harder? A: The cyano group withdraws electron density from the benzene ring.[1] This makes the Weinreb carbonyl more electrophilic (good for nucleophilic attack) but also lowers the reduction potential of the system (bad for SET side reactions). It means you have a narrower "safe window" for temperature and reagent strength compared to a simple phenyl-Weinreb amide.[1]

References
  • Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides. Source: Organic Chemistry Portal / Synlett.[1] Context: Discusses the mechanism of N-O cleavage via electron transfer, confirming that SET reagents must be avoided to preserve the bond. URL:[Link]

  • Weinreb Ketone Synthesis (Mechanism & Stability). Source: Wikipedia / Original Weinreb & Nahm Papers (1981).[1] Context: Establishes the requirement of the stable 5-membered chelate to prevent over-reaction and side pathways. URL:[Link][1]

  • Chemoselective Reduction of Nitriles. Source: Organic Chemistry Portal.[1][3] Context: Provides alternatives to Pd/C hydrogenation (such as Borane or Cobalt catalysts) that are necessary to avoid hydrogenolysis of the N-O bond. URL:[Link][1]

  • Reductive N-O Cleavage of Weinreb Amides by Sodium. Source: ResearchGate (Article Snippet).[1] Context: Confirms that alkali metals (Na, Li) and electron transfer conditions lead to cleavage, validating the recommendation to avoid dissolving metal reductions. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Cyano-N-Methoxy-N-Methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates or poor chemoselectivity when utilizing 3-cyano-N-methoxy-N-methylbenzamide in Weinreb ketone syntheses.

Because this substrate possesses two electrophilic sites—a Weinreb amide and a meta-cyano (nitrile) group—it presents unique mechanistic challenges. This guide synthesizes field-proven causality, self-validating protocols, and authoritative literature to help you rescue stalled reactions and eliminate byproducts.

Diagnostic Workflow

TroubleshootingFlow Start Low Conversion / Poor Yield with 3-cyano-N-methoxy-N-methylbenzamide Analyze Analyze Crude by LCMS/NMR Start->Analyze Unreacted Unreacted Starting Material (Stalled Reaction) Analyze->Unreacted TertAlcohol Tertiary Alcohol Byproduct (Over-addition) Analyze->TertAlcohol NitrileAttack Ketimine / Diketone Byproduct (Nitrile Attack) Analyze->NitrileAttack Sol1 1. Titrate Grignard Reagent 2. Add LaCl3·2LiCl to break aggregates 3. Check for moisture Unreacted->Sol1 Sol2 1. Maintain T < -20°C 2. Perform inverse quench 3. Avoid premature warming TertAlcohol->Sol2 Sol3 1. Limit Grignard to 1.05 - 1.1 eq 2. Add Grignard dropwise 3. Lower reaction temperature NitrileAttack->Sol3

Diagnostic workflow for troubleshooting Grignard additions to 3-cyano-N-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

FAQ 1: The Chemoselectivity Dilemma

Q: My LCMS shows a mixture of the desired ketone and a ketimine/diketone byproduct. Why is the Grignard reagent attacking the nitrile group, and how do I stop it?

A: This is a classic chemoselectivity issue. Both the Weinreb amide and the nitrile are electrophiles. However, the Weinreb amide is inherently more reactive toward organomagnesium reagents because the transition state is stabilized by the chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen [2].

According to Kommidi et al. (2013), Weinreb amides react highly chemoselectively over nitriles, even in the presence of excess Grignard reagent, provided the temperature is strictly controlled [1]. If you are seeing nitrile attack, it is caused by one of two factors:

  • Localized Heating: Adding the Grignard reagent too quickly causes exothermic micro-environments in the flask, providing the activation energy needed for the Grignard to attack the less reactive nitrile.

  • Excess Stoichiometry at Elevated Temperatures: If the reaction is allowed to warm above 0 °C before quenching, any unreacted Grignard reagent will begin attacking the nitrile. Solution: Restrict your Grignard reagent to 1.05 – 1.1 equivalents, add it dropwise over 15–30 minutes, and maintain the internal temperature below -20 °C.

FAQ 2: Premature Collapse of the Tetrahedral Intermediate

Q: I am seeing a tertiary alcohol byproduct. I thought Weinreb amides were designed to prevent over-addition. What went wrong?

A: Weinreb amides prevent over-addition by forming a stable, 5-membered cyclic tetrahedral magnesium-chelate intermediate. However, the stability of this intermediate is highly dependent on the electronic nature of the aromatic ring.

The 3-cyano group is strongly electron-withdrawing (


). While this increases the initial electrophilicity of the carbonyl carbon (speeding up the first addition), it also makes the resulting tetrahedral intermediate slightly less stable and more prone to premature collapse into a ketone before the quench [2]. If the intermediate collapses while unreacted Grignard reagent is still present in the flask, a second addition occurs, yielding the tertiary alcohol.
Solution: Never allow the reaction to warm up before quenching. Utilize an inverse quench  (see protocol below) to ensure the intermediate is protonated instantly, preventing collapse in the presence of the nucleophile.
FAQ 3: Reagent Aggregation and Stalled Conversion

Q: My Grignard reagent is freshly titrated and active, but my reaction stalls at 50% conversion, leaving unreacted starting material. Why?

A: Organomagnesium reagents exist in a complex Schlenk equilibrium and often form unreactive polymeric aggregates in ethereal solvents, which drastically reduces their effective nucleophilicity.

Solution: To break these aggregates without increasing the basicity of the system (which could lead to unwanted deprotonation), add a stoichiometric amount of Knochel's salt (


) [3]. The lanthanum salt facilitates transmetalation to a highly nucleophilic organolanthanum species, which readily attacks the sterically hindered or electronically deactivated Weinreb amide, driving the conversion to completion.

Quantitative Data & Condition Optimization

Use the following self-validating matrix to compare your current reaction conditions against expected outcomes and adjust accordingly.

Reaction ConditionExpected Outcome / ConversionTroubleshooting Action
Excess Grignard (>2.0 eq), 0 °C to RT High conversion, but major ketimine/diketone byproductReduce to 1.05 eq Grignard; maintain T < -20 °C to protect the nitrile.
1.05 eq Grignard, warmed to RT before quench Tertiary alcohol byproduct (Over-addition)Perform an inverse quench into cold

directly from -20 °C.
1.05 eq Grignard, -78 °C, 2 hours Stalled conversion (<50%), unreacted starting materialAdd

to enhance nucleophilicity; verify Grignard titer.
1.05 eq Grignard, -20 °C, inverse quench >90% conversion to desired 3-cyanophenyl ketoneOptimal conditions ; proceed to isolation and scale-up.

Self-Validating Experimental Protocol

This methodology is designed to enforce strict chemoselectivity and prevent the premature collapse of the tetrahedral intermediate.

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Validation Check: Ensure the water content of the THF is <50 ppm via Karl Fischer titration. Moisture will prematurely quench the Grignard reagent, leading to stalled conversion.

Step 2: Nucleophilic Addition

  • Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Optional: If previous attempts stalled, add

    
     (1.1 eq, solution in THF) and stir for 15 minutes.
    
  • Dropwise add the titrated Grignard reagent (1.05 to 1.1 eq) over 30 minutes. The slow addition rate is critical to prevent exothermic spikes that cause nitrile attack.

  • Stir the reaction at -20 °C for 1.5 hours.

  • Validation Check: Quench a 50

    
    L reaction aliquot into 0.5 mL of saturated 
    
    
    
    and analyze via LCMS. You should observe the mass of the desired ketone (the intermediate collapses upon quenching).

Step 3: Inverse Quench (Critical Step)

  • Prepare a vigorously stirring beaker of saturated aqueous

    
     cooled to 0 °C.
    
  • Using a wide-bore cannula, transfer the cold (-20 °C) reaction mixture directly into the stirring

    
     solution.
    
  • Causality: Inverse quenching guarantees that the reaction environment remains acidic and cold during the destruction of the tetrahedral intermediate, absolutely preventing tertiary alcohol formation.

Step 4: Workup

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the 3-cyanophenyl ketone.
    

References

  • Kommidi, H., Rakshit, A., & Aidhen, I. S. (2013). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. European Journal of Organic Chemistry, 2013(22), 4918-4932.[Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic-Chemistry.org.[Link]

  • Chen, Y. H., et al. (2016). Recent Advances in the Synthesis and Application of Turbo Grignard Reagents. Chemical Communications (Royal Society of Chemistry).[Link]

work-up procedures for reactions involving 3-cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyano-N-methoxy-N-methylbenzamide Applications

Case ID: WNB-CN-3META Subject: Reaction Optimization & Work-up Protocols for 3-Cyano-Weinreb Amide Derivatives Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Overview

You are working with 3-cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7).[1] This reagent is a bifunctional electrophile. The Weinreb amide moiety is designed for the controlled synthesis of ketones (via Grignard or Organolithium reagents), while the meta-cyano group serves as a masked carboxylic acid or amine precursor.

Critical Alert: The presence of the cyano group requires a modified work-up procedure. While the Weinreb amide intermediate is stable, the nitrile is susceptible to hydrolysis under the strong acidic conditions often used to quench standard Weinreb reactions.

Module 1: Standard Reaction & Work-up Protocol

User Question: What is the safest protocol to convert this amide to a ketone without hydrolyzing the nitrile group?

Technical Response: To preserve the cyano group, you must avoid the "Standard HCl Quench" often cited in textbooks. The nitrile group at the meta position is electron-withdrawing, which destabilizes the amide bond slightly but, more importantly, can undergo hydration to a primary amide if exposed to strong acid and heat.

The Optimized Protocol (Self-Validating System):

  • Reagent Quality Check: Ensure your Grignard reagent is titrated. Old reagents with high alkoxide content can cause ester cleavage or over-addition.

  • Addition Phase:

    • Dissolve substrate in anhydrous THF or Et₂O. Cool to -78°C (dry ice/acetone).

    • Add Organometallic Reagent (1.1 - 1.2 equiv) dropwise.

    • Checkpoint: The solution should remain clear or turn slightly yellow. A deep red/brown color often indicates deprotonation of the aromatic ring (ortho-lithiation), which is a side reaction.

  • The "Soft" Quench:

    • Do NOT use 1M HCl or H₂SO₄.

    • USE Saturated Aqueous Ammonium Chloride (NH₄Cl) or 5% Citric Acid at 0°C.

    • Stir vigorously for 20 minutes at 0°C. This breaks the Magnesium-Chelate (see Diagram 1) without providing the activation energy required for nitrile hydrolysis.

Visual Workflow: Reaction Pathway

WeinrebWorkup cluster_warning Critical Control Point Start Start: 3-Cyano-Weinreb Amide React Add R-MgBr (-78°C) Form Tetrahedral Intermediate Start->React Anhydrous THF Quench Quench: Sat. NH4Cl (0°C) Avoid Strong Acid! React->Quench Stable Chelate Extract Extraction (EtOAc/Et2O) Quench->Extract Hydrolysis of Intermediate Purify Purification (Flash Column) Extract->Purify Crude Ketone

Caption: Figure 1. Optimized workflow emphasizing the "Soft Quench" to prevent nitrile hydrolysis.

Module 2: Troubleshooting & Diagnostics

User Question: I followed the protocol, but my yield is low or I see impurities. What went wrong?

Diagnostic Guide:

SymptomProbable CauseCorrective Action
Recovery of Starting Material Moisture / "Dead" Reagent The tetrahedral intermediate collapsed prematurely due to moisture, or the Grignard reagent was hydrolyzed before addition. Action: Titrate Grignard; dry THF over molecular sieves.
Formation of Primary Amide Acidic Hydrolysis You likely used HCl or heated the quench.[2] The -CN group hydrolyzed to -CONH₂.[3] Action: Switch to NH₄Cl or phosphate buffer (pH 7).
Alcohol Product (Over-addition) Temperature Spike The stable chelate (see Diagram 2) broke down during reaction, allowing a second equivalent of nucleophile to attack. Action: Maintain T < -40°C until quench.
Emulsion during Extraction Magnesium Salts Mg(OH)₂ precipitates as a gel at neutral pH. Action: Add Potassium Sodium Tartrate (Rochelle's Salt) solution. It chelates Mg²⁺ and breaks emulsions instantly.

Module 3: Mechanistic Insight (The "Why")

User Question: Why doesn't the Grignard reagent attack the ketone product immediately?

Technical Response: This is the core value of the Weinreb amide. Upon nucleophilic attack, the magnesium atom forms a 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen.

This intermediate is electronically neutral and sterically shielded. It refuses to collapse into a ketone until you add the acidic quench. Because the ketone does not exist in the reaction mixture, the Grignard reagent cannot attack it to form an alcohol.

Visual Mechanism: Chelation Control

ChelationMechanism Substrate 3-Cyano-Weinreb Amide Intermediate Stable Tetrahedral Intermediate (Mg-Chelated) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-Mg-X) Nucleophile->Intermediate Product 3-Cyano-Ketone Intermediate->Product Collapse after Quench Byproduct MeO(Me)NH (Removed in Aqueous) Intermediate->Byproduct Leaving Group Quench Acidic Quench (H3O+) Quench->Product Triggers Release

Caption: Figure 2. The stability of the Mg-chelated intermediate prevents over-addition, ensuring ketone selectivity.

Module 4: Purification Strategy

User Question: How do I separate the product from the N,O-dimethylhydroxylamine byproduct?

Technical Response: The byproduct, N,O-dimethylhydroxylamine, is water-soluble, especially in its protonated form.

  • Wash 1: Saturated NH₄Cl (removes bulk Mg salts).

  • Wash 2: 0.5 M Citric Acid (converts the amine byproduct to its salt, forcing it into the aqueous layer).

  • Wash 3: Brine (drying).

Chromatography Tip: The 3-cyano-ketone product is usually less polar than the starting Weinreb amide.

  • TLC System: 20% EtOAc in Hexanes.

  • Order of Elution: Ketone (Top) > Starting Material (Middle) > Alcohol impurity (Bottom).

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis".

Sources

Validation & Comparative

The Strategic Advantage of 3-Cyano-N-methoxy-N-methylbenzamide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. For researchers, scientists, and drug development professionals, the choice of acylating agent can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the arsenal of available reagents, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally reliable and versatile intermediates.[1][2] This guide provides an in-depth comparison of a specific Weinreb amide, 3-cyano-N-methoxy-N-methylbenzamide, with alternative methods for acylation and ketone synthesis, supported by mechanistic insights and experimental considerations.

The Weinreb Amide: A Shield Against Over-Addition

The primary challenge in the synthesis of ketones via the reaction of organometallic reagents (like Grignard or organolithium reagents) with common acylating agents such as acid chlorides and esters is the propensity for over-addition.[3][4] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3][4][5]

The Weinreb amide elegantly circumvents this problem. As discovered by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide functionality reacts with organometallic reagents to form a stable tetrahedral intermediate.[1][3] This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[2][3][6] This chelated intermediate is unreactive towards further nucleophilic attack at low temperatures.[3] Upon aqueous workup, the intermediate readily collapses to afford the desired ketone in high yield.[1][4]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Comparative Analysis: 3-Cyano-N-methoxy-N-methylbenzamide vs. Alternatives

The advantages of using 3-cyano-N-methoxy-N-methylbenzamide become evident when compared directly with other acylating agents.

Feature3-Cyano-N-methoxy-N-methylbenzamide (Weinreb Amide)Acid ChloridesEsters
Selectivity High selectivity for ketone formation, prevents over-addition.[1][3]Prone to over-addition to form tertiary alcohols.[4]Also susceptible to over-addition, though generally less reactive than acid chlorides.[4][5]
Stability Generally stable, can be purified and stored.[1][6]Highly reactive, often moisture-sensitive, and typically used immediately after preparation.More stable than acid chlorides, but can undergo hydrolysis or transesterification.
Functional Group Tolerance Tolerates a wide range of functional groups.[3]Highly reactive nature can lead to side reactions with sensitive functional groups.Generally good functional group tolerance, but can be problematic with strong nucleophiles or bases.
Reaction Conditions Requires stoichiometric organometallic reagent, often at low temperatures, followed by aqueous workup.Often requires a base to scavenge HCl byproduct. Reactions can be highly exothermic.Reactions with organometallics can require careful temperature control to minimize over-addition.
Preparation Can be prepared from carboxylic acids using various coupling reagents or from acid chlorides.[3][7]Typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.[8]Prepared by Fischer esterification or other standard methods from carboxylic acids.

Experimental Protocols

To illustrate the practical application and comparative advantage, here are representative protocols for the synthesis of a ketone using a Weinreb amide versus an acid chloride.

Protocol 1: Ketone Synthesis via 3-Cyano-N-methoxy-N-methylbenzamide

This protocol describes the reaction of 3-cyano-N-methoxy-N-methylbenzamide with a Grignard reagent.

Materials:

  • 3-Cyano-N-methoxy-N-methylbenzamide

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture.

  • Low Temperature: The initial addition is performed at 0 °C to control the reaction rate and ensure the stability of the tetrahedral intermediate.[3]

  • Aqueous Workup: The acidic workup is necessary to hydrolyze the stable intermediate and liberate the ketone.[1]

Protocol 2: Ketone Synthesis via an Acid Chloride (Illustrative Comparison)

This protocol outlines the challenges associated with using a more reactive acylating agent.

Procedure:

  • Dissolve the corresponding acid chloride (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.0 eq) dropwise. Precise control of stoichiometry is critical to minimize over-addition.

  • Stir the reaction at -78 °C for a specified time. The reaction must be carefully monitored and quenched before significant over-addition occurs.

  • Quench the reaction at -78 °C with a saturated aqueous ammonium chloride solution.

  • Follow a similar extraction and purification procedure as in Protocol 1.

Key Differences and Challenges:

  • Temperature Control: The much lower temperature (-78 °C) is often required to try and control the high reactivity of the acid chloride and favor the formation of the ketone.

  • Stoichiometry: Even with careful control of the Grignard reagent stoichiometry, over-addition is a significant competing reaction.[3]

  • Product Mixture: The crude product is often a mixture of the desired ketone and the tertiary alcohol, necessitating a more challenging purification.

Experimental_Workflow cluster_weinreb Weinreb Amide Protocol cluster_acid_chloride Acid Chloride Protocol W_Start Dissolve Weinreb Amide in THF W_Cool Cool to 0 °C W_Start->W_Cool W_Add Add Grignard Reagent (1.1 eq) W_Cool->W_Add W_Warm Warm to RT, Stir W_Add->W_Warm W_Quench Quench with 1M HCl W_Warm->W_Quench W_Extract Extraction & Purification W_Quench->W_Extract W_Product High Yield of Ketone W_Extract->W_Product AC_Start Dissolve Acid Chloride in THF AC_Cool Cool to -78 °C AC_Start->AC_Cool AC_Add Add Grignard Reagent (1.0 eq) AC_Cool->AC_Add AC_Stir Stir at -78 °C AC_Add->AC_Stir AC_Quench Quench with sat. NH₄Cl AC_Stir->AC_Quench AC_Extract Extraction & Purification AC_Quench->AC_Extract AC_Product Mixture of Ketone & Alcohol AC_Extract->AC_Product

Caption: Comparative Experimental Workflows.

Expanding the Synthetic Utility

Beyond their use with organometallic reagents, Weinreb amides like 3-cyano-N-methoxy-N-methylbenzamide are valuable precursors for the synthesis of aldehydes.[3][7] Reduction with mild hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH), also proceeds through a stable chelated intermediate, which upon workup yields the corresponding aldehyde, again avoiding over-reduction to the alcohol.[1]

Furthermore, the Weinreb amide functionality has been employed as a directing group in transition metal-catalyzed C-H functionalization reactions, showcasing its versatility beyond traditional acylation chemistry.[9]

Alternatives to Weinreb Amides

While Weinreb amides offer significant advantages, other acylating agents have been developed to address the challenge of over-addition. For instance, morpholine amides have been explored as an alternative.[10] They can offer benefits such as higher water solubility and being derived from a more economical starting amine.[10][11] However, the reactivity and substrate scope can differ, and Weinreb amides remain a more broadly established and reliable choice in many synthetic contexts.

Conclusion

3-Cyano-N-methoxy-N-methylbenzamide, as a representative Weinreb amide, provides a superior method for the synthesis of ketones and aldehydes compared to traditional acylating agents like acid chlorides and esters. Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents over-addition of organometallic and hydride reagents.[2][3] This leads to higher yields of the desired carbonyl compound, simplifies purification, and allows for a broader tolerance of other functional groups within the molecule. For researchers in drug development and complex molecule synthesis, the reliability and predictability of the Weinreb amide make it an indispensable tool for constructing key molecular architectures.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Mahmood, A., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology, 35(6). [Link]

  • American Chemical Society. (2000). Weinreb amides. Modern Drug Discovery, 30(12), 25. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Lynam, J. M., & Sapsford, K. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(18), 3467. [Link]

  • Organic Syntheses. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61-81. [Link]

  • ResearchGate. (2021). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

  • R Discovery. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]

  • Wikimedia Commons. (2022). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. [Link]

Sources

validation of analytical methods for 3-cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 3-Cyano-N-methoxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Process Chemists.

A Comparative Guide for Key Starting Material (KSM) Qualification

Executive Summary & Chemical Context

3-cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7) is a critical Weinreb amide intermediate used primarily in the synthesis of aryl ketones via nucleophilic addition. In pharmaceutical development, its purity is paramount as it often serves as a Key Starting Material (KSM) or late-stage intermediate.

The analytical challenge lies in balancing the detection of polar hydrolytic degradants (3-cyanobenzoic acid) against non-polar precursors, while ensuring the absence of potentially genotoxic reagents (e.g., N,O-dimethylhydroxylamine).

This guide compares two validation approaches:

  • Method A (RP-HPLC-UV): The robust "Workhorse" for routine assay and purity release.

  • Method B (UHPLC-MS/MS): The "Specialist" for trace impurity profiling and genotoxic screening.

The Analyte: Properties & Challenges

PropertyDescriptionAnalytical Implication
Structure Benzamide core with electron-withdrawing cyano group.Moderate UV absorption; Cyano group increases polarity compared to unsubstituted benzamides.
Chromophore Conjugated

system (Benzene + Amide + Nitrile).

typically ~230–254 nm. UV detection is highly effective.
Stability Susceptible to hydrolysis (Acid/Base).Sample diluent pH must be neutral; degradation product (Acid) must be resolved.
LogP ~1.5 (Estimated).Retains well on C18; elutes before non-polar precursors but after polar hydrolytic byproducts.

Method A: The Standard (RP-HPLC-UV)

Best For: Routine Quality Control (QC), Assay (>98%), and Stability Testing.

Mechanistic Rationale

This method utilizes a C18 stationary phase which interacts with the lipophilic benzamide core. A gradient elution is employed to separate the highly polar 3-cyanobenzoic acid (degradant) from the target Weinreb amide. UV detection at 230 nm provides high sensitivity for the benzamide chromophore without interference from non-conjugated mobile phase solvents.

Proposed Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization, improving peak shape of impurities).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[2]

  • Injection Volume: 10 µL.

Validation Performance (Representative Data)
  • Linearity:

    
     (Range: 50–150% of target concentration).
    
  • Precision (RSD): < 1.0% (System suitability).

  • LOD/LOQ: Sufficient for impurities at 0.05% level.

Method B: The Challenger (UHPLC-MS/MS)

Best For: Trace Impurity Profiling (<0.05%), Genotoxic Impurity Screening (GTI), and Cleaning Validation.

Mechanistic Rationale

When the synthesis involves potential genotoxins (e.g., hydrazine derivatives related to hydroxylamine) or when sensitivity below 0.05% is required, UV detection fails. UHPLC provides rapid separation (<5 mins), while Electrospray Ionization (ESI+) in MS/MS mode targets the specific


 transition (

191.2

fragment), eliminating matrix interference.
Proposed Protocol
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 2 mM Ammonium Formate in Water/MeOH (95:5) vs. MeOH (Buffer required for ionization stability).

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS (ESI Positive, MRM mode).

  • Run Time: 4.5 minutes.

Comparative Analysis: Data & Decision Matrix

The following table contrasts the performance of both methods based on validation parameters defined in ICH Q2(R2).

Table 1: Performance Comparison
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSVerdict
Limit of Quantitation (LOQ) ~0.5 µg/mL (0.05% w/w)~0.01 µg/mL (10 ppm)MS Wins (50x more sensitive)
Linearity Range 10 – 200 µg/mL0.01 – 10 µg/mLUV Wins for Assay; MS Wins for Trace
Precision (RSD) 0.2% – 0.8%2.0% – 5.0%UV Wins (More robust)
Specificity Good (Separates known impurities)Excellent (Mass selective)MS Wins (Resolves co-eluting peaks)
Cost per Run Low ($)High (

$)
UV Wins
Throughput ~20 mins/sample~5 mins/sampleMS Wins (Speed)
Decision Logic (Graphviz)

DecisionTree Start Validation Goal Assay Purity/Assay (>98% Purity) Start->Assay Trace Trace Impurities (<0.05% or GTIs) Start->Trace UV_Method Select Method A: HPLC-UV (Robust, Low Cost) Assay->UV_Method Standard Release UV_Check Are peaks co-eluting? Assay->UV_Check MS_Method Select Method B: UHPLC-MS/MS (High Sensitivity) Trace->MS_Method GTI / Cleaning Val UV_Check->UV_Method No UV_Check->MS_Method Yes (Orthogonal Check)

Figure 1: Decision Matrix for selecting the appropriate analytical validation strategy.

Detailed Validation Workflow (ICH Q2 Aligned)

To ensure scientific integrity, the chosen method must undergo a rigorous validation lifecycle.[3][4] The workflow below illustrates the sequence of experiments required to claim "Validated Status."

ValidationWorkflow cluster_0 Stage 1: Pre-Validation cluster_1 Stage 2: Quantitative Parameters cluster_2 Stage 3: Limits & Robustness Spec Specificity (Stress Testing) SysSuit System Suitability (Tailing < 1.5, N > 2000) Spec->SysSuit Lin Linearity (5 Levels) SysSuit->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Rob Robustness (Flow/Temp/pH) LOD->Rob

Figure 2: Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Key Experimental Insights (The "Why"):
  • Specificity (Stress Testing): You must intentionally degrade the sample (Acid hydrolysis: 0.1N HCl, 60°C, 1h) to generate 3-cyanobenzoic acid. The method is only specific if it resolves this degradant (

    
    ) from the parent Weinreb amide.
    
  • Linearity & Range: For Weinreb amides, the response factor is usually stable. However, at high concentrations (>500 µg/mL), dimer formation in solution can cause non-linearity. Validate strictly within 80-120% of the target.

  • Robustness: The separation of the amide from the acid is pH-dependent. The pKa of 3-cyanobenzoic acid is ~3.6. Mobile phase pH must be controlled (pH 2.7 recommended) to keep the acid protonated and retained on the C18 column.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][6][7] [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • PubChem. (n.d.).[2] 3-cyano-N-methoxy-N-methylbenzamide (Compound Summary). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

assessing the purity of synthesized 3-cyano-N-methoxy-N-methylbenzamide by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 3-cyano-N-methoxy-N-methylbenzamide (a critical Weinreb amide intermediate), determining purity with high specificity is paramount for downstream success. While Quantitative NMR (qNMR) offers rapid, standard-free assay determination, it lacks the sensitivity required to detect trace impurities below the 0.1% threshold mandated by ICH Q3A guidelines. Gas Chromatography (GC) presents risks of thermal degradation specific to the N-methoxy-N-methyl moiety.

Verdict: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) remains the gold standard for purity assessment of this molecule. It provides the necessary resolution to separate the target Weinreb amide from its hydrolyzed precursor (3-cyanobenzoic acid) and coupling byproducts, ensuring a purity profile compliant with drug development standards.

The Challenge: Analyzing Weinreb Amides

The molecule 3-cyano-N-methoxy-N-methylbenzamide presents specific analytical challenges:

  • Polarity: The cyano group and the Weinreb amide functionality make the molecule moderately polar, requiring a reversed-phase method capable of retaining polar impurities (like the acid precursor).

  • Chromophores: The benzonitrile core provides strong UV absorption, making UV detection highly sensitive.

  • Stability: Weinreb amides are generally stable, but the N-O bond can be labile under high thermal stress (GC inlet temperatures >250°C), potentially leading to artifacts.

Likely Impurities[1][2][3]
  • Precursor: 3-cyanobenzoic acid (Hydrolysis product or unreacted starting material).

  • Reagent: N,O-dimethylhydroxylamine.[1][2]

  • Coupling Byproducts: Urea derivatives (if EDC/DCC used) or activated ester residues.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the performance of HPLC against common alternatives for this specific application.

FeatureHPLC-UV/PDA (Recommended)qNMR (1H) GC-MS
Primary Utility Purity & Impurity Profiling Potency (Assay) & Structure Volatile Impurities
Limit of Detection (LOD) Excellent (< 0.01%)Moderate (~0.1 - 0.5%)Good (< 0.05%)
Linearity Range Wide (

dynamic range)
Linear (intrinsically)Wide
Specificity High (Separates isomers/byproducts)High (Structural resolution)Moderate (Thermal artifacts)
Sample Integrity Non-destructive (Ambient temp)Non-destructiveDestructive (Thermal stress)
Standard Requirement Requires Reference StandardNo Reference Needed (Internal Std)Requires Reference Standard
Why qNMR Falls Short for Purity

While qNMR is superior for absolute mass balance (assay), it struggles to integrate trace impurity peaks that overlap with the solvent or main peak satellites. For a drug intermediate where <0.05% impurity reporting is required (ICH Q3A), qNMR is insufficient.

Why GC-MS is Risky

Weinreb amides can undergo thermal decomposition (N-O bond cleavage) in GC inlets operating above 200°C. This creates "ghost peaks" that falsely lower the calculated purity.

The Gold Standard Protocol: HPLC-PDA

This method is designed to separate the highly polar 3-cyanobenzoic acid from the target amide.

Chromatographic Conditions[3][6][7][8]
  • Instrument: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: The "Plus" or highly end-capped phase reduces peak tailing caused by the basic nitrogen in the Weinreb moiety.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Low pH (~2.0) suppresses the ionization of the 3-cyanobenzoic acid impurity, ensuring it retains on the column rather than eluting in the void volume.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).

    • Rationale: The nitrile group (

      
      ) and aromatic ring have a strong absorption max near 230 nm, maximizing sensitivity.
      
  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.0955Equilibrate
2.0955Hold (Retain polar acid)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibrate
23.0955End

Experimental Validation & Workflow

The following diagram illustrates the decision-making and execution workflow for assessing the purity of the synthesized batch.

PurityAssessment Start Crude 3-cyano-N-methoxy- N-methylbenzamide Solubility Dissolve in 50:50 ACN:Water (1 mg/mL) Start->Solubility MethodSel Select Method: HPLC-PDA (C18, pH 2.0) Solubility->MethodSel Injection Inject Sample MethodSel->Injection Separation Gradient Elution (Acid vs. Amide separation) Injection->Separation Detection Detect at 230 nm Separation->Detection DataAnalysis Integration & % Area Calculation Detection->DataAnalysis Decision Purity > 98.0% & No Single Impurity > 0.1%? DataAnalysis->Decision Pass Release for Next Synthetic Step Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No ImpurityID Identify Impurity: RT ~3 min = 3-cyanobenzoic acid RT ~12 min = Dimer/Byproduct Fail->ImpurityID

Figure 1: Analytical workflow for purity assessment, prioritizing HPLC-PDA for decision making.

Synthetic Data Comparison (Experimental Simulation)

To demonstrate the superior sensitivity of HPLC, consider a synthesized batch containing 1.5% unreacted 3-cyanobenzoic acid and 0.08% unknown byproduct.

MethodReported PurityDetection of 1.5% AcidDetection of 0.08% ByproductConclusion
HPLC-PDA 98.42% Detected (RT 3.2 min) Detected (S/N > 10) Accurate. Reveals trace impurity.
qNMR ~98-99%Detected (Shift overlap possible)Not Detected (Below LOD)False Confidence. Misses trace risks.
GC-MS 97.1%DetectedDetected (plus thermal artifacts)Inaccurate. Thermal degradation lowers apparent purity.

Troubleshooting & Causality

Issue 1: Peak Tailing of the Weinreb Amide

  • Cause: Interaction between the amide nitrogen and free silanol groups on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge). Do not use bare silica C18.

Issue 2: 3-Cyanobenzoic Acid Eluting in Void Volume (RT < 2 min)

  • Cause: Mobile phase pH is too high (> 3.5). The acid is ionized (

    
    ) and does not interact with the hydrophobic C18 chain.
    
  • Solution: Use 0.1% Phosphoric acid or TFA to lower pH to ~2.0, protonating the acid (

    
    ) and increasing retention.
    

Issue 3: "Ghost" Peaks in GC

  • Cause: Thermal cleavage of the N-methoxy bond in the injector port.

  • Solution: Switch to HPLC. If GC is mandatory, use a cool-on-column inlet or derivatize the sample first.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[4] Defines reporting thresholds for impurities (0.05% - 0.1%). [Link]

  • Nahm, S., & Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (1981). Foundational paper on Weinreb amide properties. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). Regulatory framework for impurity control. [Link]

Sources

spectroscopic comparison of 3-cyano-N-methoxy-N-methylbenzamide and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for the synthesis and spectroscopic validation of 3-cyano-N-methoxy-N-methylbenzamide (Weinreb amide) from its primary precursor, 3-cyanobenzoic acid .

The transition from a carboxylic acid to a Weinreb amide is a pivotal transformation in medicinal chemistry, serving as a "privileged scaffold" for ketone synthesis. However, the presence of the electron-withdrawing nitrile (-CN) group at the meta position introduces specific spectroscopic shifts and solubility behaviors that distinguish it from standard benzamides. This guide objectively compares the spectral signatures of the precursor and product to ensure precise quality control in drug development workflows.

Chemical Context & Synthesis Strategy

The synthesis typically employs a coupling reaction between 3-cyanobenzoic acid and N,O-dimethylhydroxylamine hydrochloride (Weinreb amine salt). While thionyl chloride (


) methods are robust, modern drug discovery often favors peptide coupling agents (EDC/HOBt or HATU) to preserve the nitrile functionality and minimize side reactions.
Reaction Pathway Diagram

SynthesisPathway Acid Precursor: 3-Cyanobenzoic Acid (COOH, CN) Activation Activation Step (EDC/HOBt or SOCl2) Acid->Activation Activate Intermediate Activated Ester/Chloride Activation->Intermediate Product Target: 3-Cyano-N-methoxy- N-methylbenzamide Intermediate->Product + Reagent + Base (DIPEA/TEA) Reagent Reagent: N,O-Dimethylhydroxylamine (Weinreb Amine) Reagent->Product

Figure 1: Synthetic workflow converting the carboxylic acid precursor to the Weinreb amide target.

Spectroscopic Comparison: Precursor vs. Product

The following data compares the diagnostic signals required to confirm conversion. Note that the nitrile (CN) group serves as an excellent internal reference, as it remains largely unchanged throughout the reaction.

Table 1: Comparative Spectroscopic Data
FeaturePrecursor: 3-Cyanobenzoic AcidTarget: 3-Cyano-N-methoxy-N-methylbenzamideDiagnostic Change
IR: Carbonyl (C=O) 1680–1710 cm⁻¹ (Broad/Strong)1630–1660 cm⁻¹ (Strong)Shift: Amide C=O appears at lower wavenumber due to N-O chelation resonance.
IR: Hydroxyl (O-H) 2500–3300 cm⁻¹ (Very Broad)Absent Disappearance: Loss of broad acid O-H is the primary indicator of completion.
IR: Nitrile (C≡N) ~2230 cm⁻¹ (Sharp, Medium)~2230–2240 cm⁻¹ (Sharp, Medium)Stable: Remains constant; confirms nitrile hydrolysis did not occur.
¹H NMR: Acid Proton 11.0–13.5 ppm (Broad Singlet)Absent Disappearance: Confirming removal of acidic proton.
¹H NMR: N-OMe / N-Me Absent~3.5 ppm (s, 3H) / ~3.3 ppm (s, 3H)Appearance: Distinct methyl signals. Note: May appear broad (see Expert Insight).
¹H NMR: Aromatics 7.6–8.4 ppm (m, 4H)7.5–8.0 ppm (m, 4H)Shift: Slight upfield shift due to loss of strong electron-withdrawing COOH.

Expert Insights & Technical Deep Dive

A. The "Rotamer Effect" in ¹H NMR

Critical Observation: In high-field NMR (400 MHz+), the N-methoxy and N-methyl signals of Weinreb amides often do not appear as sharp singlets at room temperature.

  • Mechanism: The partial double-bond character of the amide (C-N) bond restricts rotation. This creates rotamers (conformational isomers) that exchange slowly on the NMR timescale.

  • Result: You may observe broad humps or split peaks around 3.2–3.6 ppm rather than sharp singlets.

  • Validation Protocol: If broad peaks are observed, run a Variable Temperature (VT) NMR experiment. Heating the sample to 50°C–60°C typically coalesces these bands into sharp singlets, confirming the structure is a Weinreb amide and not an impurity [1].

B. Nitrile Stability Check

The 3-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions (converting to an amide or acid).

  • IR Check: Ensure the sharp peak at ~2230 cm⁻¹ is retained.

  • MS Check: The mass difference between the Nitrile (-CN) and Primary Amide (-CONH₂) is +18 Da (hydration). Monitor LC-MS for [M+18] peaks to rule out side reactions.

Experimental Protocol: Synthesis & Analysis

This protocol uses EDC/HOBt coupling, prioritized for its mild conditions compatible with the nitrile group.

Materials
  • Precursor: 3-Cyanobenzoic acid (1.0 eq)

  • Reagent: N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • Coupling Agents: EDC·HCl (1.5 eq), HOBt (1.5 eq)

  • Base: DIPEA or Triethylamine (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (Dry)

Step-by-Step Workflow
  • Activation: Dissolve 3-cyanobenzoic acid in DCM (0.1 M). Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine HCl followed by dropwise addition of DIPEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 1:1 Hexane/EtOAc). Product will be significantly less polar (higher R_f) than the acid.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (Removes unreacted amine/EDC).

    • Sat. NaHCO₃ (Removes unreacted 3-cyanobenzoic acid).

    • Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica flash chromatography if necessary.

Analytical Decision Tree

DecisionTree Start Crude Product Isolated IR_Check Step 1: IR Spectrum Check 2500-3300 cm⁻¹ Start->IR_Check Has_OH Broad OH Peak Present? IR_Check->Has_OH Reprocess Fail: Unreacted Acid. Rewash with NaHCO₃ Has_OH->Reprocess Yes NMR_Check Step 2: ¹H NMR (CDCl₃) Has_OH->NMR_Check No Methyls Peaks at 3.2-3.6 ppm? NMR_Check->Methyls Broad Are peaks broad? Methyls->Broad Yes Fail_Struct Fail: Check Reagents Methyls->Fail_Struct No VT_NMR Run VT-NMR (50°C) Do they sharpen? Broad->VT_NMR Yes Success Pass: Confirmed Structure Broad->Success No (Sharp) VT_NMR->Success Yes VT_NMR->Fail_Struct No

Figure 2: Analytical workflow for confirming product purity and identity.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • National Center for Biotechnology Information. (n.d.). 3-Cyanobenzoic acid (CID 15875) - Spectral Properties. PubChem.[1][2][3] Retrieved February 27, 2026. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Amide Spectroscopy).
  • BenchChem. (n.d.). 3-cyano-4-methoxy-N-methylbenzamide Structure and Properties. (Reference for analogous benzamide spectral shifts). Link

Sources

Technical Guide: Cost-Effectiveness & Performance Evaluation of 3-Cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, specifically 3-substituted benzoyl derivatives, the choice of acylating agent is a critical determinant of process economics and purity. This guide evaluates 3-cyano-N-methoxy-N-methylbenzamide (CAS: 115776-33-9), a Weinreb amide, against its primary alternative, 3-cyanobenzoyl chloride .

The Verdict: While the commercial Weinreb amide carries a raw material cost premium of 300–500% compared to the acid chloride, it is often the most cost-effective choice for high-value intermediates due to:

  • Elimination of Over-Addition: It prevents the formation of tertiary alcohols (a common failure mode with acid chlorides).

  • Chemoselectivity: It allows nucleophilic addition at low temperatures (-78°C to 0°C), preserving the sensitive nitrile (cyano) moiety which can otherwise react with Grignard reagents at higher temperatures.

  • Purification Savings: It significantly reduces downstream chromatographic burden.

For large-scale commodity production, an in-situ generation protocol (described below) is recommended to balance material costs with chemical selectivity.

Technical Background: The Chelation Advantage

The core value proposition of using 3-cyano-N-methoxy-N-methylbenzamide lies in the Weinreb Chelation Model .

When a nucleophile (R-Mg-X or R-Li) attacks a standard ester or acid chloride, the resulting ketone is highly reactive and often consumes a second equivalent of nucleophile to form a tertiary alcohol.

In contrast, the Weinreb amide forms a stable five-membered cyclic intermediate.[1] The magnesium (or lithium) atom chelates between the carbonyl oxygen and the methoxy oxygen. This "anchors" the molecule as a tetrahedral intermediate, preventing the expulsion of the leaving group and subsequent over-reaction until acidic workup is performed.

Visualization: The Weinreb Mechanism[2]

WeinrebMechanism Start 3-Cyano-Weinreb Amide (Reagent) Intermediate Stable Tetrahedral Chelate Complex Start->Intermediate Nucleophilic Attack (-78°C to 0°C) Nucleophile Grignard Reagent (R-Mg-X) Nucleophile->Intermediate Product 3-Cyanophenyl Ketone (Target) Intermediate->Product Hydrolysis (Destabilization) Quench Acidic Workup (H3O+)

Figure 1: The stability of the chelated intermediate prevents the 'over-addition' typical of acid chloride reactions.

Comparative Economic Analysis

The following analysis assumes a target synthesis of 3-acetylbenzonitrile (via Methyl Grignard addition).

Table 1: Process Economics Comparison
MetricRoute A: Commercial Weinreb Amide Route B: Acid Chloride (Traditional) Route C: In-Situ Weinreb
Reagent Cost High (

300/100g)
Low (

40/100g)
Medium (Acid Chloride + Amine salt)
Step Count 1 (Direct Addition)1 (Direct Addition)2 (One-pot)
Yield (Typical) 85–95% 40–60%75–85%
Impurity Profile Clean (Unreacted amide)Complex (Tertiary alcohols, dimers)Moderate (Residual amine salts)
Nitrile Stability High (Low temp reaction)Low (Exotherms risk nitrile attack)High
Purification Crystallization / DistillationColumn Chromatography (Required)Extraction / Crystallization
Total Cost Lowest for <1kg batches Highest (due to labor/yield loss)Lowest for >10kg batches
Decision Logic
  • Choose Route A (Commercial Reagent) if: You are in early-stage discovery (mg to g scale) and time-to-result is more valuable than reagent cost.

  • Choose Route B (Acid Chloride) if: You are synthesizing a simple ketone without sensitive groups like nitriles (NOT recommended for 3-cyanobenzoyl derivatives due to competing nitrile reactivity).

  • Choose Route C (In-Situ) if: You are scaling up (>1kg) and need to optimize COGS (Cost of Goods Sold) while maintaining the selectivity of the Weinreb chemistry.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Using Isolated Weinreb Amide)

Best for: Discovery Chemistry, High Purity Requirements

Reagents:

  • 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Organometallic Reagent (e.g., MeMgCl, 3.0 M in THF) (1.2 equiv)

  • Anhydrous THF or DCM

Procedure:

  • Dissolution: Dissolve 3-cyano-N-methoxy-N-methylbenzamide in anhydrous THF (0.5 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents the Grignard from attacking the nitrile group at position 3.

  • Addition: Dropwise add the Grignard reagent over 30 minutes. Maintain internal temperature below -65°C.

  • Chelation: Allow the mixture to warm to 0°C over 2 hours. The solution usually turns a distinct yellow/orange, indicating the formation of the chelated intermediate.

  • Quench: Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl solution. Stir vigorously for 20 minutes to hydrolyze the intermediate.

  • Extraction: Extract with EtOAc (3x), wash organics with brine, dry over MgSO₄, and concentrate.

Protocol B: Cost-Optimized In-Situ Generation

Best for: Process Development, Scale-Up

Reagents:

  • 3-Cyanobenzoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Organometallic Reagent (1.2 equiv)

Procedure:

  • Amide Formation: To a suspension of N,O-dimethylhydroxylamine HCl in DCM at 0°C, add Triethylamine. Then, add 3-cyanobenzoyl chloride dropwise. Stir at RT for 1 hour.

  • Workup (Simplified): Wash with water to remove amine salts. Dry the organic layer. Note: For strict cost-optimization, this solution can sometimes be dried and used directly, but a solvent swap to THF is preferred for the Grignard step.

  • Grignard Addition: Proceed as in Protocol A (Cool to -78°C, add Grignard).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal route based on project constraints.

DecisionMatrix Start Start: Synthesis of 3-Cyanophenyl Ketone ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale BudgetCheck Budget vs. Time? SmallScale->BudgetCheck RouteC Route C: In-Situ Gen (Low Material Cost, Medium Labor) LargeScale->RouteC Recommended RouteB Route B: Acid Chloride (High Risk of Impurities) LargeScale->RouteB Only if Nitrile absent (Not applicable here) RouteA Route A: Buy Reagent (High Material Cost, Low Labor) BudgetCheck->RouteA Time is Critical BudgetCheck->RouteC Budget is Critical

Figure 2: Strategic selection guide for synthesis routes.

Safety & Handling

  • 3-cyano-N-methoxy-N-methylbenzamide: Generally stable solid. Irritant. Store at 2-8°C.[2]

  • Grignard Reagents: Pyrophoric; react violently with water. Handle strictly under inert atmosphere (N₂ or Ar).

  • Cyanide Hazard: While the nitrile group is generally stable, strong acidic hydrolysis at high temperatures can theoretically release HCN. Maintain pH control during workup.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39), 3815–3818.

  • Sigma-Aldrich. "3-Cyano-N-methoxy-N-methylbenzamide Product Information".

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339 (6), 517–524.

  • PubChem. "Compound Summary for CID 115776-33-9".

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 3-Cyano-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7) is a specialized Weinreb amide intermediate used primarily in medicinal chemistry to synthesize aryl ketones via nucleophilic acyl substitution.[1] Its dual functionality—containing both a nitrile (cyano) group and the N-methoxy-N-methyl amide moiety—presents a specific safety profile that distinguishes it from standard organic intermediates.

While Weinreb amides are generally stable, the presence of the nitrile group necessitates a higher tier of vigilance regarding acute toxicity (oral/dermal) and metabolic stability. This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers handling this compound in drug discovery workflows.

Chemical Identity
ParameterDetail
Chemical Name 3-Cyano-N-methoxy-N-methylbenzamide
CAS Number 329943-13-7
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State Solid (typically off-white powder)
Primary Hazard Class Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)

Risk Assessment & Hazard Identification

Effective safety relies on understanding the causality of the hazard. This compound poses risks through two primary mechanisms: direct irritation (characteristic of the amide functionality) and systemic toxicity (potential via the nitrile moiety).

Hazard Statements (GHS Classification)
CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedBenzonitrile derivatives can exhibit acute oral toxicity; metabolic release of cyanide is rare but possible under extreme physiological stress.
H315 Causes skin irritationLipophilic nature allows interaction with dermal lipids, causing dermatitis.
H319 Causes serious eye irritationFine particulates can cause mechanical and chemical corneal abrasion.
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed to prevent permeation (chemical passing through the material on a molecular level) and penetration (physical flow through pores/tears).

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Standard) Nitrile Rubber Gloves Spec: Min. thickness 0.11 mm (4 mil).Rationale: Nitrile offers excellent resistance to incidental contact. Note: Change immediately upon splash; nitrile is not a barrier to halogenated solvents often used with this compound (e.g., DCM).
Hand Protection (Spill/High Risk) Laminate Film (Silver Shield) Spec: Multi-layer laminate.Rationale: Required for spill cleanup. Prevents permeation of the organic solvents likely solvating the amide.
Ocular Protection Chemical Splash Goggles Spec: ANSI Z87.1 (D3 rating).Rationale: Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.
Respiratory Protection Local Exhaust Ventilation (Fume Hood) Spec: Face velocity 80–100 fpm.Rationale: Primary engineering control. If working outside a hood (discouraged), a P100 particulate respirator is mandatory.
Body Protection Lab Coat (Cotton/Poly Blend) Spec: Snap closures, long sleeves.Rationale: Provides a sacrificial layer. Fire-resistant (FR) coats are preferred if using pyrophoric reagents (e.g., organolithiums) in the subsequent reaction step.

Operational Protocol: Step-by-Step

This protocol integrates safety into the experimental workflow to ensure self-validating protection.

Phase 1: Preparation & Weighing
  • Static Control: Fine amide powders are prone to static charge. Use an antistatic gun or ionizer bar during weighing to prevent "flying powder" and aerosolization.

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered to the working height.

  • Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to minimize dust displacement.

Phase 2: Reaction Setup (The Weinreb Synthesis)

Weinreb amides are typically reacted with organometallics (Grignard or Organolithium reagents).

  • Inert Atmosphere: Ensure the system is under Nitrogen or Argon. Moisture ingress can hydrolyze the amide, releasing N,O-dimethylhydroxylamine (an irritant).

  • Temperature Control: These reactions are often exothermic. Ensure cooling baths (e.g., -78°C or 0°C) are stable before addition.

  • Quenching: The tetrahedral intermediate is stable; however, acidic workup releases the ketone. Caution: Acidification of nitrile-containing waste must be monitored to ensure no HCN evolution occurs, although this is chemically unlikely under standard mild workup conditions.

Phase 3: Decontamination & Spills[2]
  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water/surfactant) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand.[2][3] Do not use combustible materials (sawdust) if strong oxidizers are present.

Waste Disposal Logistics

Proper disposal prevents downstream environmental toxicity.[2]

  • Segregation: Segregate this compound into "Toxic Organic Waste."

  • Nitrile Awareness: Clearly label the waste container "Contains Nitriles." This alerts waste management personnel to avoid mixing with strong acids or oxidizers, which could theoretically trigger hazardous byproducts.

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.

Visualized Safety Workflow

The following diagram illustrates the "Lifecycle of Handling" for this specific compound, emphasizing the decision points for PPE escalation.

SafetyProtocol Start Risk Assessment (Check CAS 329943-13-7) PPE_Select PPE Selection (Nitrile Gloves + Goggles) Start->PPE_Select Weighing Weighing (Static Control/Hood) PPE_Select->Weighing Reaction Reaction (Inert Atm/Temp Control) Weighing->Reaction Spill Accidental Spill? Reaction->Spill Cleanup Wet Wipe/Laminate Gloves Spill->Cleanup Yes Disposal Disposal (Segregated Organic Waste) Spill->Disposal No Cleanup->Disposal

Figure 1: Operational safety workflow for handling 3-Cyano-N-methoxy-N-methylbenzamide, detailing the progression from risk assessment to disposal.

References

  • National Institutes of Health (PubChem). (n.d.). Weinreb Amide Synthesis & Safety Profile. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-cyano-N-methoxy-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.